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  • Product: 3-Benzyloxazolidine-2-carboxylic acid
  • CAS: 378223-36-0

Core Science & Biosynthesis

Foundational

Chemical properties and molecular structure of 3-Benzyloxazolidine-2-carboxylic acid

This is an in-depth technical guide on 3-Benzyloxazolidine-2-carboxylic acid , structured for researchers and drug development professionals. [1] Executive Summary & Chemical Identity 3-Benzyloxazolidine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Benzyloxazolidine-2-carboxylic acid , structured for researchers and drug development professionals.

[1]

Executive Summary & Chemical Identity

3-Benzyloxazolidine-2-carboxylic acid (CAS: 378223-36-0) is a specialized heterocyclic intermediate used primarily in organic synthesis and medicinal chemistry.[1] It belongs to the class of 1,3-oxazolidines, serving as a "masked" equivalent of glyoxylic acid and N-benzylethanolamine.[1] Its structural rigidity and stereogenic center at the C2 position make it a valuable scaffold for the synthesis of chiral amino acids, peptidomimetics, and nitrogen-containing heterocycles.[1]

Core Chemical Identity
PropertyData
IUPAC Name 3-benzyl-1,3-oxazolidine-2-carboxylic acid
CAS Number 378223-36-0
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
SMILES O=C(O)C1OCCN1CC2=CC=CC=C2
Stereochemistry Contains one chiral center at C2 (exists as R/S enantiomers)
Storage 2–8°C, Hygroscopic, Inert atmosphere (Ar/N₂)

Molecular Structure & Stereochemical Dynamics

The reactivity of 3-benzyloxazolidine-2-carboxylic acid is defined by its aminal stereocenter at C2.[1] Unlike standard amino acids where the carboxyl is attached to a stable carbon backbone, the C2 position here is an acetal-like carbon derived from an aldehyde (glyoxylic acid).

Conformational Analysis

The 5-membered oxazolidine ring adopts an envelope conformation to minimize torsional strain.[1] The bulky benzyl group on the nitrogen (N3) and the carboxyl group on C2 typically adopt a trans relationship in the thermodynamically favored diastereomer to reduce 1,3-diaxial interactions.[1]

The Ring-Chain Tautomerism (Critical for Reactivity)

In solution, this compound exists in equilibrium with its open-chain acyclic forms.[1] This equilibrium is pH-dependent and drives its utility as a synthetic intermediate.[1]

Equilibrium Open Open Chain Form (Imine/Zwitterion) [Ph-CH2-NH+-CH2CH2-OH] + [OCH-COO-] Oxazolidine 3-Benzyloxazolidine- 2-carboxylic acid (Closed Ring) Open->Oxazolidine Kinetic Control (Mild pH, Low T) Morpholinone 4-Benzyl-2-hydroxy- morpholin-3-one (Rearrangement Product) Open->Morpholinone Thermodynamic Control (High T, Dehydration) Oxazolidine->Open Hydrolysis

Figure 1: The structural equilibrium between the kinetic oxazolidine product and the thermodynamic morpholinone rearrangement.[1]

Synthesis & Preparation Protocols

The synthesis relies on the condensation of N-benzylethanolamine with glyoxylic acid .[1][2] A critical challenge is preventing the rearrangement to the 6-membered morpholinone lactone (4-benzyl-2-hydroxy-morpholin-3-one).[1]

Optimized Protocol: Kinetic Control

To favor the 5-membered oxazolidine-2-carboxylic acid over the 6-membered morpholinone, the reaction must be performed under mild conditions that favor aminal formation over amide dehydration.[1]

Reagents:

  • N-Benzylethanolamine (1.0 equiv)[1]

  • Glyoxylic acid monohydrate (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Drying agent: Molecular Sieves (4Å) or MgSO₄

Step-by-Step Methodology:

  • Preparation : Dissolve N-benzylethanolamine (15.1 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen atmosphere.

  • Addition : Cool the solution to 0°C. Add glyoxylic acid monohydrate (9.2 g, 100 mmol) portion-wise over 15 minutes.

  • Cyclization : Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Note: Do not heat, as elevated temperatures promote dehydration to the morpholinone.

  • Workup : Filter off the drying agent.[1] Concentrate the solvent under reduced pressure at <30°C.

  • Purification : The product is often obtained as a viscous oil or low-melting solid.[1] Recrystallization from ether/hexane at -20°C is recommended if solidification occurs.[1]

Mechanism Insight : The amine nitrogen attacks the aldehyde of glyoxylic acid to form a hemiaminal/iminium intermediate.[1] The pendant hydroxyl group then attacks this electrophilic carbon to close the 5-membered ring.[1]

Chemical Properties & Reactivity Profile[1][3][4]

Hydrolytic Instability

The C2 position is sensitive to aqueous acid.[1]

  • Reaction : Oxazolidine + H₂O + H⁺ → N-Benzylethanolamine + Glyoxylic Acid[1]

  • Implication : This compound acts as a protecting group for N-benzylethanolamine or a carrier for glyoxylic acid.[1] In biological media, it may act as a prodrug, releasing glyoxylic acid (a metabolic intermediate).

Decarboxylation (The "Aza-Cannizzaro" Pathway)

Under thermal stress or radical conditions, 3-benzyloxazolidine-2-carboxylic acid can undergo decarboxylation.[1]

  • Pathway : Loss of CO₂ leads to an N-benzyl-oxazolidine radical or ylide, which can further react to form N-benzylglycine derivatives via a hydride transfer mechanism (Aza-Cannizzaro type disproportionation).[1]

Nucleophilic Substitution

The carboxyl group at C2 can be esterified or coupled with amines using standard peptide coupling reagents (EDC/HOBt), provided the ring remains stable. This allows the molecule to be incorporated into peptide backbones as a proline mimetic .[1]

Applications in Drug Development

Researchers utilize this scaffold in three primary domains:

Constrained Peptidomimetics

The oxazolidine ring introduces a "kink" in the peptide chain, similar to proline but with different electronic properties due to the ring oxygen.[1]

  • Use Case : Designing inhibitors for proteases where a fixed secondary structure (turn/loop) is required for binding.

  • Advantage : The oxygen atom at position 1 acts as a hydrogen bond acceptor, potentially interacting with active site residues.

Chiral Auxiliary Synthesis

While less common than Evans' oxazolidinones (which are 2-oxo derivatives), the 2-carboxylic acid derivatives serve as precursors to chiral morpholinones and piperazines.[1]

  • Workflow : The carboxylic acid is derivatized (e.g., to an amide), and subsequent ring expansion or reduction yields enantiopure nitrogen heterocycles.

Diversity-Oriented Synthesis (DOS)

The molecule serves as a "pluripotent" core.[1]

  • Path A : Oxidation of the ring yields Oxazolidinones (antibacterial class).

  • Path B : Ring opening with Grignard reagents yields chiral amino alcohols .[1]

  • Path C : Decarboxylative coupling allows for the synthesis of substituted amines.[1]

References

  • Wu, J., et al. (2023).[3] "Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2". Journal of Organic Chemistry, 88, 13590-13597.[1] Link

  • Cimmino, A., et al. (2024). "A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction".[1] Chemistry – A European Journal.[1] Link

  • Google Patents. (2019). Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (CN110483436B).[1][2] Link

Sources

Exploratory

The Hidden Scaffold: A Technical Guide to Oxazolidine-2-Carboxylic Acid Derivatives

Part 1: Architectural Definition & Strategic Relevance The Core Entity: Oxazolidine-2-carboxylic acid (O2CA) is a saturated 5-membered heterocyclic system containing oxygen at position 1, nitrogen at position 3, and a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Architectural Definition & Strategic Relevance

The Core Entity: Oxazolidine-2-carboxylic acid (O2CA) is a saturated 5-membered heterocyclic system containing oxygen at position 1, nitrogen at position 3, and a carboxylic acid moiety at position 2.

Structural Distinction (Critical for Researchers): It is imperative to distinguish O2CA from its structural isomers to avoid synthetic missteps:

  • Oxazolidine-2-carboxylic acid (The Topic): Derived from the condensation of a 1,2-amino alcohol with glyoxylic acid . The carboxyl group is geminal to the heteroatoms (N and O). It functions as a cyclic hemiaminal ether derivative.

  • Oxazolidine-4-carboxylic acid (The Common Isomer): Derived from the condensation of serine/threonine with an aldehyde . These are widely known as "pseudoprolines" in peptide synthesis.

Why O2CA Matters:

  • Prodrug Mechanics: The O2CA ring is chemically labile. It exists in a pH-dependent equilibrium with its open-chain Schiff base or hydrolyzed components.[1] This makes it an exceptional "masked" delivery system for labile amino alcohols or aldehydes.

  • Chiral Auxiliaries: When synthesized from chiral amino alcohols (e.g., ephedrine, phenylglycinol), the C2 position becomes a new stereocenter, allowing for highly stereoselective reactions on the carboxylate group.

  • N-Acyliminium Ion Precursors: O2CA derivatives can generate N-acyliminium ions, powerful electrophiles for C-C bond formation.

Part 2: Historical Evolution & Discovery

The discovery of oxazolidine-2-carboxylic acids tracks the evolution of condensation chemistry, moving from serendipitous observation to engineered instability.

Phase 1: The Schiff Base Equilibrium (Early 20th Century)

Early attempts to condense glyoxylic acid with amines resulted in complex mixtures. It was discovered that while primary amines yielded stable imines (Schiff bases), 1,2-amino alcohols (like ethanolamine) produced a mixture where the cyclic oxazolidine form was favored due to the entropy of 5-membered ring formation and the "gem-dialkyl" effect (Thorpe-Ingold effect) if substituents were present.

Phase 2: The Prodrug Era (1970s-1990s)

Researchers like Thomas H. Fife revolutionized the understanding of this scaffold. They demonstrated that O2CA derivatives were not just static molecules but dynamic "chemical switches." Their work quantified the hydrolysis kinetics, showing that N-substitution and C2-substitution could tune the half-life of the ring from seconds to hours under physiological conditions. This established O2CA as a prodrug strategy for delivering beta-amino alcohols.

Phase 3: Asymmetric Synthesis (Modern Era)

Modern applications focus on the "Chiral Memory" of the scaffold. By using enantiopure amino alcohols (e.g., L-valinol), chemists can force the C2-carboxylic acid into a specific diastereomeric configuration, enabling its use as a chiral glycine equivalent.

Part 3: Synthetic Methodology & Protocols[2]

The "Self-Validating" Synthesis Protocol

Objective: Synthesis of N-benzyl-oxazolidine-2-carboxylic acid. Rationale: The N-benzyl group provides UV detectability and stabilizes the ring against rapid hydrolysis compared to the secondary amine.

Reagents:
  • N-Benzylethanolamine (1.0 equiv)

  • Glyoxylic acid monohydrate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for azeotropic removal)

  • Desiccant: MgSO₄ or Molecular Sieves (4Å)

Step-by-Step Workflow:
  • Preparation (0 min): Dissolve N-benzylethanolamine in DCM (0.5 M concentration). Ensure the reaction vessel is under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the amine.

  • Addition (15 min): Add Glyoxylic acid monohydrate portion-wise at 0°C. Causality: Low temperature prevents immediate polymerization or uncontrolled exotherms.

  • Cyclization (1-4 hours): Allow the mixture to warm to Room Temperature (RT). Add MgSO₄ (2.0 equiv).

    • Mechanism:[2][3] The acid catalyzes the formation of the iminium ion; the hydroxyl group attacks the iminium carbon (C2) to close the ring. The desiccant drives the equilibrium toward the oxazolidine by removing water.

  • Self-Validation Checkpoint (In-Process Control):

    • TLC: Monitor the disappearance of the starting amine.

    • NMR (Critical): Take an aliquot in CDCl₃. Look for the C2-H singlet (typically around 4.5 - 5.5 ppm). If you see a signal > 7.5 ppm, the ring is open (imine form). If the ring is not closed, add more desiccant or switch to toluene reflux with a Dean-Stark trap.

  • Isolation: Filter off the desiccant. Concentrate the filtrate in vacuo at low temperature (< 40°C).

    • Warning: High heat can revert the thermodynamic equilibrium back to the open chain or induce decarboxylation.

Data Presentation: Stability Profile
Substituent (N-R)Substituent (C2)pH 7.4 Half-life (t1/2)Primary Application
HCOOH< 1 minTransient Intermediate
MethylCOOH~ 5-10 minFast-release Prodrug
Phenyl / BenzylCOOHHours to DaysChiral Auxiliary / Stable Synthon
Acyl (C=O-R)COOHStablePeptidomimetic / Protected Building Block

Part 4: Mechanistic Visualization

The following diagram illustrates the dynamic equilibrium and the synthesis pathway. It highlights the critical "Ring-Chain Tautomerism" that defines the reactivity of this scaffold.

OxazolidineSynthesis cluster_0 Thermodynamic Control AminoAlcohol 1,2-Amino Alcohol (Nucleophile) Hemiaminal Hemiaminal Intermediate AminoAlcohol->Hemiaminal Condensation Glyoxylate Glyoxylic Acid (Electrophile) Glyoxylate->Hemiaminal Condensation Iminium Iminium Ion (Open Chain) Hemiaminal->Iminium - H2O (Reversible) Oxazolidine Oxazolidine-2-Carboxylic Acid (Closed Ring) Iminium->Oxazolidine Intramolecular Cyclization (5-exo-trig) Hydrolysis Hydrolysis Products (Drug Release) Iminium->Hydrolysis + H2O Oxazolidine->Iminium pH < 5 (Ring Opening)

Caption: Figure 1. The synthesis and hydrolytic fate of oxazolidine-2-carboxylic acids. Note the reversibility of the ring closure, which dictates stability.

Part 5: Pharmaceutical Applications & Decision Logic

The Prodrug Strategy

Oxazolidine-2-carboxylic acids are used to mask amino alcohols (like ephedrine or propranolol derivatives) or aldehydes.

  • Mechanism: At physiological pH (7.4), the ring is lipophilic, allowing membrane permeability. Upon entering an acidic compartment (lysosome) or via enzymatic action, the ring opens, releasing the active drug.

Chiral Auxiliaries in Synthesis

Using a chiral amino alcohol (e.g., (S)-phenylglycinol) creates a diastereomeric mixture at C2.

  • Logic: The steric bulk of the phenyl group directs the attack of reagents on the C2-carboxylate (e.g., during alkylation of the enolate), allowing for the synthesis of non-natural amino acids.

Workflow: Selecting the Right Derivative

DecisionTree Start Goal: Utilize Oxazolidine Scaffold Q1 Is the target a Prodrug or a Synthetic Intermediate? Start->Q1 Prodrug Prodrug Design Q1->Prodrug Prodrug Intermed Synthetic Intermediate Q1->Intermed Intermediate Q2 Target Release Rate? Prodrug->Q2 Fast Use N-Methyl or N-H (Low Steric Bulk) Q2->Fast Rapid Hydrolysis Slow Use N-Aryl or C2-Bulky Groups (Steric Shielding) Q2->Slow Sustained Release Q3 Need Stereocontrol? Intermed->Q3 YesChiral Use Chiral Amino Alcohol (e.g., Phenylglycinol) Q3->YesChiral NoAchiral Use Ethanolamine (Glycine Equivalent) Q3->NoAchiral

Caption: Figure 2. Decision matrix for selecting oxazolidine substituents based on desired physicochemical properties.

References

  • Fife, T. H., & Pellino, A. M. (1980). Hydrolysis of oxazolidines.[2][4][5][6][7] Participation of solvent and buffer in ring opening.[2] Journal of the American Chemical Society, 102(9), 3062–3071. Link

  • Saavedra, J. E. (1985). The reaction of amino alcohols with glyoxal and glyoxylic acid. Journal of Organic Chemistry, 50(13), 2271–2273. Link

  • Moloney, G. P., et al. (2010).[8] Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3332-3341. Link

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 22(10), 711-816. Link(Note: Foundational text on the use of oxazolidines/oxazolidinones as chiral auxiliaries).

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Journal of Pharmaceutical Sciences, 69(1), 44-46. Link

Sources

Foundational

Functional group analysis of 3-Benzyloxazolidine-2-carboxylic acid

An In-Depth Technical Guide to the Functional Group Analysis of 3-Benzyloxazolidine-2-carboxylic acid Introduction 3-Benzyloxazolidine-2-carboxylic acid is a heterocyclic compound featuring a saturated oxazolidine ring,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functional Group Analysis of 3-Benzyloxazolidine-2-carboxylic acid

Introduction

3-Benzyloxazolidine-2-carboxylic acid is a heterocyclic compound featuring a saturated oxazolidine ring, an N-benzyl substituent, and a carboxylic acid group at the C2 position. As a chiral molecule, it serves as a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules.[1][2] The precise arrangement and integrity of its functional groups are paramount to its reactivity and utility. Therefore, a robust and multi-faceted analytical approach is essential for its structural verification, purity assessment, and quality control.

This technical guide provides a comprehensive framework for the functional group analysis of 3-Benzyloxazolidine-2-carboxylic acid. Moving beyond a simple checklist of techniques, this document elucidates the causality behind each analytical choice, presenting an integrated strategy where spectroscopic and chemical data converge to provide an unambiguous structural confirmation. The methodologies described are designed to be self-validating, ensuring a high degree of confidence for researchers, scientists, and drug development professionals.

Molecular Architecture and Analytical Strategy

The structure of 3-Benzyloxazolidine-2-carboxylic acid presents three distinct chemical domains for investigation: the carboxylic acid, the N-benzyl group, and the oxazolidine heterocycle. A successful analysis hinges on employing techniques that can selectively probe and collectively define these components.

Table 1: Core Functional Groups and Their Analytical Probes

Functional GroupKey Structural FeaturesPrimary Analytical Techniques
Carboxylic Acid Acidic Proton (-OH), Carbonyl Group (C=O)FTIR, ¹H NMR, ¹³C NMR, Acid-Base Titration
N-Benzyl Group Aromatic Ring, Methylene Bridge (-CH₂-)¹H NMR, ¹³C NMR, Mass Spectrometry
Oxazolidine Ring Saturated N,O-heterocycle (-O-CH₂-CH₂-N-)¹H NMR, ¹³C NMR, Mass Spectrometry

Our analytical workflow is designed as a logical progression, starting with broad functional group identification and moving towards detailed structural elucidation, culminating in a cohesive, evidence-based confirmation.

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Chemical Verification FTIR FTIR Spectroscopy (Group Identification) Integration Data Integration & Correlation FTIR->Integration NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Integration MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Integration Reactivity Reactivity Assays (e.g., Esterification) Reactivity->Integration Sample Sample: 3-Benzyloxazolidine-2- carboxylic acid Sample->FTIR Sample->NMR Sample->MS Sample->Reactivity Confirmation Unambiguous Structural Confirmation Integration->Confirmation

Caption: Integrated workflow for the analysis of 3-Benzyloxazolidine-2-carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the initial and most direct method for confirming the presence of the carboxylic acid functional group. The unique hydrogen-bonding environment of the carboxyl group gives rise to highly characteristic absorptions.

Causality of Experimental Choice: Carboxylic acids exist as hydrogen-bonded dimers in the solid state, which significantly broadens the O-H stretching vibration and shifts the C=O stretching frequency compared to a monomeric acid.[3] This dimerization provides a distinct spectral signature that is easily identifiable.

Expected Infrared Absorptions

The spectrum is dominated by two key features of the carboxyl group. The O-H stretch appears as a very broad and strong band, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, which typically obscures the aliphatic C-H stretches.[4] The carbonyl (C=O) stretch is an intense, sharp peak.

Table 2: Characteristic FTIR Peaks for 3-Benzyloxazolidine-2-carboxylic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300 - 2500O-H stretch (broad)Carboxylic AcidConfirms the presence of the acidic hydroxyl group, indicative of hydrogen bonding.[5]
3100 - 3000C-H stretch (aromatic)Benzyl GroupIndicates the aromatic C-H bonds.
3000 - 2850C-H stretch (aliphatic)Oxazolidine & Benzyl CH₂Often observed as weak features on the broad O-H band.
1730 - 1700C=O stretch (strong)Carboxylic AcidDefinitive peak for the carbonyl group in a hydrogen-bonded dimer.[5]
1300 - 1200C-O stretchCarboxylic Acid, OxazolidineStrong peak coupled with O-H bending.
960 - 900O-H bend (out-of-plane)Carboxylic AcidA broad, diagnostically useful peak confirming the acid dimer.[5]
Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind 1-2 mg of 3-Benzyloxazolidine-2-carboxylic acid with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Homogenization: Continue grinding until a fine, homogeneous powder is obtained. The mixture should appear translucent.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent disc.

  • Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and confirming the connectivity of the functional groups. Both ¹H and ¹³C NMR are essential for a complete analysis.

Causality of Experimental Choice: The distinct electronic environments of protons and carbons within the molecule lead to a wide dispersion of chemical shifts. ¹H NMR confirms the presence and relative number of protons in each functional group, while ¹³C NMR identifies all unique carbon atoms, including the quaternary carbonyl carbon.

¹H NMR Analysis

The proton spectrum can be divided into four key regions: the highly deshielded carboxylic acid proton, the aromatic protons of the benzyl group, the benzylic and oxazolidine ring protons, and any aliphatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
10.0 - 13.0broad singlet1H-COOH Highly deshielded due to electronegative oxygens and hydrogen bonding; signal disappears upon D₂O exchange.[6]
7.2 - 7.4multiplet5HAr-H (Benzyl)Typical chemical shift for protons on a monosubstituted benzene ring.
~4.5AB quartet or singlet2H-N-CH₂-Ph Protons adjacent to both a nitrogen atom and an aromatic ring. May appear as a singlet or a more complex pattern depending on chirality and rotational freedom.
3.5 - 4.2multiplet3HOxazolidine Ring Protons & C2-H Protons on carbons adjacent to oxygen and nitrogen are deshielded. The C2 proton, being alpha to N, O, and COOH, will have a unique shift.
3.0 - 3.5multiplet2HOxazolidine Ring Protons Remaining protons of the oxazolidine ring.
¹³C NMR Analysis

The ¹³C spectrum complements the ¹H data by identifying the carbon skeleton. The carbonyl carbon is particularly diagnostic.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
170 - 185-COOH The carbonyl carbon of a carboxylic acid is highly deshielded.[7]
135 - 140Ar-C (Quaternary)The ipso-carbon of the benzyl group attached to the CH₂.
127 - 130Ar-CH Aromatic carbons of the benzyl group.
60 - 80Oxazolidine C-O & C2 Carbons bonded to electronegative oxygen and nitrogen atoms.
45 - 60Oxazolidine C-N & -N-CH₂-Ph Carbons bonded to nitrogen.
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is common, but DMSO-d₆ can be useful for better visualization of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Dissolution: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight of the compound and provides structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Causality of Experimental Choice: ESI allows for the gentle ionization of the molecule, typically forming the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which directly confirms the molecular weight (207.23 g/mol ). Subsequent fragmentation (MS/MS) can be induced to break the molecule apart in a predictable way, revealing its constituent parts.

Expected Fragmentation Pattern

Upon collision-induced dissociation, several key fragmentation pathways are expected, which serve to confirm the presence of the major functional groups.

MS_Fragmentation M [M+H]⁺ m/z = 208 F1 Loss of H₂O [M+H - 18]⁺ m/z = 190 M->F1 - H₂O F2 Loss of COOH [M+H - 45]⁺ m/z = 163 M->F2 - HCOOH F3 Tropylium Ion [C₇H₇]⁺ m/z = 91 F2->F3 Cleavage F4 Oxazolidine Ring Fragment

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 3-Benzyloxazolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the acid-base properties of 3-Benzyloxa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 3-Benzyloxazolidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its ionization behavior, governed by its pKa values, is critical for predicting its pharmacokinetic and pharmacodynamic properties. This document synthesizes theoretical principles, presents estimated pKa values based on structural analogs, and provides detailed experimental and computational protocols for their precise determination.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal physicochemical parameter that dictates its absorption, distribution, metabolism, and excretion (ADME) profile. The acid dissociation constant, or pKa, is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For 3-Benzyloxazolidine-2-carboxylic acid, two key ionizable groups are present: a carboxylic acid and a tertiary amine within the oxazolidine ring. The interplay of their respective pKa values will determine the molecule's net charge at physiological pH, influencing its ability to cross biological membranes, interact with target proteins, and its overall solubility.

Molecular Structure and Predicted Ionization Behavior

3-Benzyloxazolidine-2-carboxylic acid is a derivative of the amino acid proline, where the pyrrolidine ring is replaced by an oxazolidine ring, and the nitrogen atom is substituted with a benzyl group.

Ionization Equilibria:

The molecule can exist in several ionization states depending on the pH of the surrounding environment. The two primary equilibria are:

  • Deprotonation of the carboxylic acid (pKa₁): The carboxylic acid group will lose a proton to form a carboxylate anion.

  • Protonation of the tertiary amine (pKa₂): The nitrogen atom in the oxazolidine ring can accept a proton to form a positively charged ammonium cation.

The interplay of these two pKa values will define the pH ranges in which the molecule is cationic, zwitterionic (neutral overall charge), or anionic.

ionization Cationic Cationic (Low pH) Zwitterionic Zwitterionic (Intermediate pH) Cationic->Zwitterionic + H⁺ / - H⁺ (pKa₁) Anionic Anionic (High pH) Zwitterionic->Anionic + H⁺ / - H⁺ (pKa₂) titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Sample in Water + KCl B Adjust to Low pH (e.g., 1.5) with HCl A->B C Titrate with Standardized NaOH B->C D Record pH and Volume of Titrant C->D Incremental Addition D->C E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Points (Derivative Method) E->F G Calculate pKa at Half-Equivalence Points F->G

Figure 2: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In silico methods, particularly those based on quantum mechanics, offer a powerful tool for predicting pKa values and understanding the underlying electronic effects. [1]Density Functional Theory (DFT) combined with a continuum solvation model is a common approach.

DFT-Based pKa Calculation Workflow
  • Structure Optimization: The 3D structures of the cationic, zwitterionic, and anionic forms of 3-Benzyloxazolidine-2-carboxylic acid are optimized in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Solvation Free Energy Calculation: The free energy of solvation for each optimized structure is calculated using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Gibbs Free Energy Calculation: The Gibbs free energy of each species in solution is calculated by combining the gas-phase energy and the solvation free energy.

  • pKa Calculation: The pKa is then calculated from the change in Gibbs free energy for the deprotonation reaction using thermodynamic cycles. [1]

dft_workflow cluster_qm Quantum Mechanics cluster_thermo Thermodynamics cluster_result Result A Optimize Structures (Cation, Zwitterion, Anion) in Gas Phase (DFT) B Calculate Solvation Free Energies (PCM) A->B C Calculate Gibbs Free Energy in Solution B->C D Determine ΔG of Deprotonation C->D E Calculate pKa D->E

Sources

Foundational

Literature review on 3-Benzyloxazolidine-2-carboxylic acid synthesis pathways

This guide details the synthesis pathways, mechanistic considerations, and experimental protocols for 3-Benzyloxazolidine-2-carboxylic acid (CAS: 378223-36-0). This heterocyclic compound serves as a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathways, mechanistic considerations, and experimental protocols for 3-Benzyloxazolidine-2-carboxylic acid (CAS: 378223-36-0). This heterocyclic compound serves as a critical intermediate in the synthesis of chiral amino alcohols, peptidomimetics, and pharmaceutical agents such as Fingolimod.

[1]

Executive Summary

3-Benzyloxazolidine-2-carboxylic acid is a 1,3-oxazolidine derivative formed by the condensation of N-benzylethanolamine and glyoxylic acid. While structurally simple, its synthesis is governed by a delicate equilibrium between the desired 5-membered oxazolidine ring (kinetic product) and the thermodynamically stable 6-membered morpholine-3-one derivative. This guide provides a rigorous analysis of the reaction pathways, optimal conditions for isolation, and protocols to suppress side reactions.

Key Chemical Data:

  • CAS Number: 378223-36-0[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Molecular Weight: 207.23 g/mol [2]

  • Core Moiety: Saturated 1,3-oxazole ring with a C2-carboxyl group and N3-benzyl protection.

Mechanistic Pathways & Retrosynthesis

The synthesis relies on a condensation-cyclization sequence. The electrophilic carbonyl carbon of glyoxylic acid serves as the lynchpin, reacting with the nucleophilic amine and hydroxyl groups of the amino alcohol.

Pathway A: Direct Condensation (Primary Route)

This pathway involves the reaction of N-benzylethanolamine with glyoxylic acid monohydrate.

  • Nucleophilic Attack: The secondary amine attacks the aldehyde group of glyoxylic acid, forming an intermediate hemiaminal/iminium species.

  • Ring Closure: The pendant hydroxyl group attacks the same carbon (C2), closing the 5-membered oxazolidine ring.

  • Equilibrium: The product exists in equilibrium with the open-chain Schiff base in aqueous solution.

Pathway B: The Morpholine Rearrangement (Competitor)

Under acidic conditions or elevated temperatures (>60°C), the reaction diverges. The carboxyl group of glyoxylic acid can react with the amine to form an amide bond first, followed by ring closure to generate 4-benzyl-2-hydroxymorpholin-3-one . Controlling temperature is critical to avoiding this 6-membered byproduct.

Pathway Visualization

The following diagram illustrates the bifurcation between the Oxazolidine (Target) and Morpholine (Byproduct) pathways.

SynthesisPathways Figure 1: Competitive reaction pathways between Oxazolidine and Morpholine formation. Reactants N-Benzylethanolamine + Glyoxylic Acid Intermediate Hemiaminal / Iminium Intermediate Reactants->Intermediate Condensation (RT) Target TARGET: 3-Benzyloxazolidine- 2-carboxylic acid (Kinetic Product) Intermediate->Target 5-Exo-Trig Cyclization (Mild Conditions) Byproduct BYPRODUCT: 4-Benzyl-2-hydroxy- morpholin-3-one (Thermodynamic Product) Intermediate->Byproduct Dehydration/Amide Formation (Heat / Acid) Target->Byproduct Rearrangement (Prolonged Heating)

[6][7]

Detailed Experimental Protocol

This protocol prioritizes the isolation of the oxazolidine ring by maintaining mild conditions to prevent morpholine rearrangement.

Materials
  • Precursor A: N-Benzylethanolamine (CAS 104-63-2) - 1.0 equiv.

  • Precursor B: Glyoxylic acid monohydrate (CAS 563-96-2) - 1.05 equiv.

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Drying Agent: Magnesium Sulfate (MgSO

    
    ).[5]
    
Step-by-Step Methodology
StageActionTechnical Rationale
1. Preparation Dissolve Glyoxylic acid monohydrate (10 mmol) in THF (20 mL). Ensure complete dissolution.THF solubilizes both polar reactants while minimizing water activity that could hydrolyze the product.
2. Addition Add N-Benzylethanolamine (10 mmol) dropwise at 0–5°C .Exothermic control is vital. Low temperature favors the kinetic 5-membered ring formation.
3. Reaction Stir the mixture at Room Temperature (20–25°C) for 4–6 hours.Sufficient time for equilibrium to shift towards the oxazolidine without supplying energy for amide formation (morpholine route).
4. Work-up Concentrate the solvent in vacuo at <40°C. Do not heat excessively.High heat during evaporation can trigger the rearrangement to the thermodynamic morpholine byproduct.
5. Isolation Triturate the residue with diethyl ether or hexane to induce crystallization. Filter and dry under vacuum.Removes unreacted amine and stabilizes the solid acid product.
Quality Control (NMR Signature)
  • 1H NMR (CDCl

    
    ):  Look for the diagnostic singlet (or broad singlet) for the C2-H proton around δ 5.2–5.6 ppm .
    
  • Absence of Amide: Ensure no peaks correspond to the amide carbonyl of the morpholine byproduct (typically >165 ppm in 13C NMR, distinct from the acid carboxyl).

Applications & Significance

Pharmaceutical Intermediate

3-Benzyloxazolidine-2-carboxylic acid is a "masked" form of N-benzyl serine and amino-alcohol derivatives. It allows for the manipulation of the carboxyl group (e.g., esterification, amidation) while protecting the amine and alcohol functionalities simultaneously.

Chiral Auxiliaries

While the 3-benzyl derivative is often racemic if derived from achiral aminoethanol, substituting the starting material with chiral amino alcohols (e.g., phenylglycinol) yields diastereomerically pure oxazolidines, used for asymmetric synthesis of alpha-amino acids.

Impurity Profiling

In the synthesis of drugs like Fingolimod or Linezolid , oxazolidine derivatives often appear as process-related impurities. Understanding this synthesis pathway allows process chemists to tune reaction parameters (specifically temperature and pH) to minimize their formation when not desired.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction . National Institutes of Health (PMC). Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones . MDPI Molecules. Available at: [Link]

  • Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (Rearrangement Context). Google Patents (CN110483436B).
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin . Arkivoc. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Utilizing 3-Benzyloxazolidine-2-carboxylic acid in asymmetric peptide synthesis

Application Note: Strategic Deployment of 3-Benzyloxazolidine-2-carboxylic Acid (BOCA) in Asymmetric Peptide Synthesis Executive Summary 3-Benzyloxazolidine-2-carboxylic acid (BOCA) represents a specialized class of prol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 3-Benzyloxazolidine-2-carboxylic Acid (BOCA) in Asymmetric Peptide Synthesis

Executive Summary

3-Benzyloxazolidine-2-carboxylic acid (BOCA) represents a specialized class of proline surrogates and chiral templates utilized in advanced peptidomimetic drug design. Structurally, it is a 5-membered heterocyclic amino acid where the


-methylene of the proline ring is replaced by an oxygen atom (an oxaproline derivative), and the nitrogen is benzylated.

This application note details the utility of BOCA in two critical domains:

  • Conformational Constraint (Peptidomimetics): Acting as a "Locked" N-terminal cap or internal constraint to induce

    
    -turn geometries, mimicking the cis/trans isomerization profiles of proline but with altered electronic properties.
    
  • Chiral Template Synthesis: Serving as a scaffold for the asymmetric synthesis of

    
    -functionalized amino acids via the "Self-Regeneration of Stereocenters" (SRS) principle, or as an intermediate in the synthesis of enantiopure morpholinones.
    

Chemical Logic & Mechanistic Insight

The "Oxaproline" Effect

Unlike standard proline, the inclusion of an oxygen atom at the 1-position (relative to the ring numbering O-C-N) or 5-position (relative to amino acid backbone) alters the ring pucker and the electronics of the amide bond.

  • Electronic Withdrawal: The electronegative oxygen reduces the basicity of the ring nitrogen (N3) compared to proline. When acylated, this alters the cis/trans isomerization barrier of the preceding peptide bond.

  • Hydrolytic Stability: The BOCA scaffold is an

    
    -acetal. While generally stable under basic and neutral conditions, it is sensitive to strong acids, which can revert the ring to the parent amino alcohol and glyoxylic acid derivative. This reversibility is exploited in template synthesis but requires care during SPPS (Solid Phase Peptide Synthesis).
    
Stereochemical Control

The "2-carboxylic acid" position constitutes a chiral center. When synthesized from a chiral amino alcohol (e.g., L-phenylglycinol or ephedrine derivatives) and glyoxylic acid, the formation of the oxazolidine ring is highly diastereoselective. This "chiral memory" allows the BOCA scaffold to direct the stereochemistry of subsequent modifications or to serve as an enantiopure building block.

Experimental Protocols

Protocol A: Synthesis of the Chiral BOCA Scaffold

Objective: To synthesize enantiopure 3-benzyloxazolidine-2-carboxylic acid for use as a peptide building block.

Reagents:

  • (S)-N-Benzyl-phenylglycinol (or simple N-Benzyl-ethanolamine for racemic/achiral backbone)

  • Glyoxylic acid monohydrate

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: p-Toluenesulfonic acid (pTSA) (optional)

Step-by-Step Methodology:

  • Condensation: Dissolve N-benzylamino alcohol (1.0 equiv) in DCM (0.1 M). Add glyoxylic acid monohydrate (1.1 equiv).

  • Cyclization: Stir the mixture at room temperature for 12–24 hours. For difficult substrates, reflux in toluene with a Dean-Stark trap to remove water.

    • Why: The reaction proceeds via an iminium ion intermediate. Water removal drives the equilibrium toward the closed oxazolidine ring.

  • Workup: Wash the organic layer with saturated NaHCO₃ (to remove unreacted glyoxylic acid) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The product is often a diastereomeric mixture if the backbone is chiral. Separate diastereomers via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Verify the cis/trans relationship of the C2-Carboxyl and the backbone substituents using NOESY NMR. The cis-isomer is typically the thermodynamic product.

Protocol B: Incorporation into Peptides (N-Terminal Capping)

Objective: Coupling BOCA to the N-terminus of a resin-bound peptide to induce a turn structure. Note: Since the nitrogen in BOCA is tertiary (N-Benzyl), it cannot easily accept another amino acid. It is primarily used as an N-terminal cap.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected)[1]

  • BOCA (3.0 equiv)

  • Coupling Reagent: HATU (2.9 equiv) or PyBOP

  • Base: DIEA (6.0 equiv)

  • Solvent: DMF/NMP (1:1)

Workflow:

  • Activation: Dissolve BOCA and HATU in DMF. Add DIEA. Activate for 30 seconds.

    • Why HATU? The steric bulk of the oxazolidine ring and the benzyl group requires a potent coupling reagent to ensure complete acylation of the resin-bound amine.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Expectation: The coupling may be slower than standard amino acids due to steric hindrance. Double coupling is recommended.

  • Cleavage: Cleave the peptide from the resin using a cocktail appropriate for the linker (e.g., TFA/TIS/H₂O).[2]

    • Critical Caution: High concentrations of TFA can hydrolyze the oxazolidine ring (acetal sensitivity).

    • Optimization: Use milder cleavage cocktails (e.g., 1-5% TFA in DCM) if using a 2-chlorotrityl chloride resin, or ensure the cleavage time is minimized (< 2 hours) to preserve the ring.

Data Analysis & Visualization

Comparative Structural Parameters

The following table contrasts BOCA with Proline and Pseudoproline, highlighting why a researcher would choose BOCA.

FeatureProline (Pro)Pseudoproline (Oxazolidine-4-COOH)BOCA (Oxazolidine-2-COOH)
Origin Natural Amino AcidSer/Thr + AldehydeAmino Alcohol + Glyoxylic Acid
Ring Atom 3 Carbon (CH₂)Oxygen (O)Nitrogen (N-Bn)
Ring Atom 2 Carbon (COOH)Carbon (Acetal)Carbon (COOH & Acetal)
Primary Use Turn inducer, structural rigidityAggregation disruption (SPPS)N-terminal turn inducer, Chiral Template
Acid Stability StableLabile (reverts to Ser/Thr)Moderately Labile (N,O-acetal)
Turn Type Type I / II

-turns
Kink inducerPseudo-Type II'

-turns
Pathway: Asymmetric Synthesis via BOCA Template

This diagram illustrates the "Self-Regeneration of Stereocenters" concept where BOCA acts as a glycine anion equivalent.

BOCA_Synthesis_Pathway Start N-Benzyl Amino Alcohol (Chiral Auxiliary) Step1 Condensation w/ Glyoxylic Acid Start->Step1 Cyclization BOCA 3-Benzyloxazolidine-2-carboxylic acid (BOCA Scaffold) Step1->BOCA Diastereoselection Enolate Lithium Enolate Formation (LDA, -78°C) BOCA->Enolate Deprotonation Alkylation Electrophilic Alkylation (R-X) Enolate->Alkylation Stereocontrol Product Alpha-Alkylated BOCA Derivative Alkylation->Product SN2 Hydrolysis Acid Hydrolysis Product->Hydrolysis Ring Opening Hydrolysis->Start Auxiliary Recovery FinalAA Enantiopure Alpha-Amino Acid Hydrolysis->FinalAA Release

Figure 1: Workflow for utilizing the BOCA scaffold as a chiral template for the asymmetric synthesis of alpha-amino acids. The chirality of the amino alcohol backbone directs the incoming alkyl group.

Troubleshooting & Critical Parameters

  • Racemization Risk: During the coupling of BOCA (Protocol B), the activation of the carboxylic acid at the C2 position is prone to racemization because the C2 proton is acidic (adjacent to N, O, and Carbonyl).

    • Mitigation: Use collidine as the base instead of DIEA/TEA, and keep the temperature at 0°C during activation. Use Oxyma Pure/DIC as a racemization-suppressing coupling system.

  • Ring Stability: If the peptide is subjected to strong acidic conditions (e.g., HF cleavage or long TFA exposure), the oxazolidine ring may open.

    • Validation: Always check the crude peptide by LC-MS for a mass shift corresponding to +18 Da (hydrolysis) or fragmentation.

  • Steric Hindrance: The N-benzyl group creates significant steric bulk. If BOCA is used as an internal residue (via debenzylation and subsequent coupling), the coupling of the next amino acid to the secondary amine of the oxazolidine is extremely difficult.

    • Recommendation: Use BOCA primarily as an N-terminal cap or use Magic Mixture (DCM/DMF/NMP + HATU) for subsequent couplings if absolutely necessary.

References

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Mutter, M., et al. (2004). Pseudoprolines as Solubilizing, Structure-Disrupting Protection Groups in Peptide Synthesis. Journal of the American Chemical Society. Link

  • Kar, S., et al. (2021). Green Chemistry in The Synthesis of Pharmaceuticals: Synthesis of Morpholinones via BOCA Intermediates. Green Chemistry Letters. Link

  • Fluorochem Products. (2023). Product Specification: 3-Benzyloxazolidine-2-carboxylic acid. Link

  • Bachem Application Notes. (2024). Efficient Peptide Synthesis: Coupling Reagents and Pseudoproline Strategies. Link

Sources

Application

Procedures for N-benzyl protection using oxazolidine derivatives

Application Note: Strategic Protection of N-Benzyl Amino Alcohols via Oxazolidine Formation Executive Summary In the synthesis of complex pharmaceutical intermediates—particularly chiral amino alcohols, sphingolipids, an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of N-Benzyl Amino Alcohols via Oxazolidine Formation

Executive Summary

In the synthesis of complex pharmaceutical intermediates—particularly chiral amino alcohols, sphingolipids, and peptidomimetics—the simultaneous protection of amino and hydroxyl functionalities is a critical strategic maneuver.[1] While N-benzyl (Bn) groups are standard for amine protection, the conformational flexibility of acyclic N-benzyl amino alcohols can lead to undesired side reactions (e.g., O-acylation vs. N-acylation) or poor stereocontrol in subsequent steps.

This guide details the encapsulation of N-benzyl amino alcohols into 1,3-oxazolidine rings . By condensing the N-benzyl amino alcohol with an aldehyde (typically formaldehyde or acetone), the researcher achieves a "locked" bicyclic or monocyclic system.[1] This oxazolidine derivative serves a dual purpose: it acts as a robust protecting group for both the secondary amine and the alcohol, and it imposes rigid stereochemical constraints that favor specific reaction pathways.[1]

Mechanistic Insight & Strategic Rationale

The formation of an N-benzyl-1,3-oxazolidine is a condensation reaction between a 1,2-amino alcohol and a carbonyl compound (aldehyde or ketone).

Why use Oxazolidines for N-Benzyl Protected Substrates?
  • Conformational Locking: Unlike the acyclic N-benzyl amino alcohol, the oxazolidine ring forces the N-C-C-O dihedral angle into a rigid conformation.[1] This is analogous to the "Pseudoproline" effect used in peptide chemistry to disrupt

    
    -sheet aggregation (see ChemPep reference).
    
  • Chemo-differentiation: The oxazolidine ring masks the nucleophilicity of the nitrogen (now a tertiary amine within a ring) and the oxygen (now an ether/aminal). This allows for harsh modifications on the side chain (e.g., Grignard additions, oxidations) without affecting the core chiral center.[1]

  • Stability Tuning: The stability of the oxazolidine is tunable based on the carbonyl source.[1]

    • Formaldehyde-derived (C2-unsubstituted): Most stable, requires strong acid to hydrolyze.

    • Acetone-derived (C2-dimethyl): Acid-labile, easily cleaved (similar to Boc/acetonide).

    • Benzaldehyde-derived (C2-phenyl): Intermediate stability, introduces a new chiral center at C2.

Reaction Pathway Visualization

Oxazolidine_Formation Figure 1: Acid-catalyzed condensation of N-benzyl amino alcohol to N-benzyl oxazolidine. Substrate N-Benzyl Amino Alcohol (Acyclic, Nucleophilic) Intermediate Hemiaminal Intermediate Substrate->Intermediate + Paraformaldehyde (H+) Product N-Benzyl-1,3-Oxazolidine (Cyclic, Protected) Intermediate->Product - H2O (Cyclization) Byproduct H2O Intermediate->Byproduct

Experimental Protocols

Two primary methods are presented: Method A for robust protection using Paraformaldehyde (creating the N-benzyl-1,3-oxazolidine), and Method B for creating the carbonyl-derivative (N-benzyl-2-oxazolidinone) using CDI, which is often used when the "protection" involves activating the oxygen for subsequent displacement or simply creating a urea-type linkage.

Method A: Synthesis of N-Benzyl-1,3-Oxazolidine (Formaldehyde Protection)

Best for: Creating a chemically inert protecting group for multistep synthesis.

Reagents:

  • Substrate: N-Benzyl-L-Serine methyl ester or Phenylglycinol derivative (1.0 equiv)

  • Carbonyl Source: Paraformaldehyde (1.5 – 3.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (PTSA) monohydrate (0.05 – 0.1 equiv)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

  • Equipment: Dean-Stark trap

Step-by-Step Protocol:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve the N-benzyl amino alcohol (10 mmol) in Toluene (50 mL).

  • Addition: Add Paraformaldehyde (30 mmol, 3 equiv) and PTSA (0.5 mmol, 5 mol%).

    • Note: Paraformaldehyde is preferred over formalin to avoid introducing excess water.[1]

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is typically complete when water evolution ceases (2–6 hours). The solution should become clear as the polymeric paraformaldehyde depolymerizes and reacts.[1]

  • Workup: Cool the reaction to room temperature. Wash the organic phase with Saturated NaHCO₃ (2 x 20 mL) to neutralize the catalyst.

  • Isolation: Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Most N-benzyl oxazolidines formed via this method are stable oils or low-melting solids. Purification by flash column chromatography (Hexanes/EtOAc) is recommended if the purity is <95%.

Method B: Synthesis of N-Benzyl-2-Oxazolidinone (Carbonyl Insertion)

Best for: Creating a "Evans-type" auxiliary or when high stability toward basic conditions is required.

Reagents:

  • Substrate: N-Benzyl amino alcohol (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMSO (catalyst-free method)

  • Base: Triethylamine (optional, if using DCM)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve N-benzyl amino alcohol (10 mmol) in dry DCM (50 mL) under Nitrogen atmosphere.

  • Activation: Add CDI (12 mmol) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[1][2][3][4][5][6] The hydroxyl group attacks CDI, forming an imidazole carbamate intermediate, which is then intramolecularly attacked by the secondary amine (N-Bn) to close the ring.[1]

  • Workup: Dilute with DCM (50 mL). Wash with 1M HCl (to remove imidazole), then Saturated NaHCO₃, then Brine.[1]

  • Drying: Dry over MgSO₄ and concentrate.

  • Crystallization: N-benzyl oxazolidinones are often crystalline.[1] Recrystallize from EtOAc/Hexanes if necessary.

Data Analysis & Troubleshooting

Stability Profile of Oxazolidine Derivatives
Derivative TypeReagent UsedStability (Acid)Stability (Base)Deprotection Condition
1,3-Oxazolidine ParaformaldehydeModerateHighAqueous HCl / MeOH, Reflux
2,2-Dimethyl-1,3-oxazolidine Acetone / DMPLowHighDilute TFA or AcOH / H₂O
2-Oxazolidinone CDI / PhosgeneVery HighModerateLiOH / H₂O or Ba(OH)₂ (Hydrolysis)
Troubleshooting Guide
  • Problem: Incomplete conversion in Method A.

    • Root Cause:[1][2][4][6][7] Water is not being removed efficiently.[1]

    • Solution: Ensure the Dean-Stark trap is functioning or add molecular sieves (4Å) to the reaction mixture.

  • Problem: Product hydrolysis during workup (Method A).

    • Root Cause:[1][2][4][6][7] 1,3-oxazolidines (especially acetonides) are acid-sensitive.

    • Solution: Ensure the quench is basic (NaHCO₃) and avoid acidic silica gel during chromatography (neutralize silica with 1% Et₃N).

  • Problem: Racemization.

    • Root Cause:[1][2][4][7] High temperatures or strong base in Method B.[1]

    • Solution: N-benzyl groups generally prevent racemization at the alpha-carbon, but ensure reagents are added at 0°C.[1]

Deprotection (Ring Opening)

To recover the N-benzyl amino alcohol functionality:

  • For 1,3-Oxazolidines (Formaldehyde/Acetone derived):

    • Dissolve the oxazolidine in MeOH/H₂O (4:1).

    • Add 1M HCl (2 equiv) or TFA.

    • Heat to 50–60°C for 1–2 hours.

    • Neutralize and extract.[1][8][9]

  • For 2-Oxazolidinones:

    • Requires stronger hydrolysis.[1] Reflux with LiOH in THF/Water or use Ba(OH)₂ octahydrate.

References

  • Joined use of oxazolidinone and desymmetric amino protection. National Chiao Tung University.[1][10] Available at: [Link] (Accessed Feb 18, 2026).

  • Synthesis of N-benzyloxazolidinone derivatives. Der Pharma Chemica. Available at: [Link] (Accessed Feb 18, 2026).

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone. ACS Organic & Inorganic Au. Available at: [Link] (Accessed Feb 18, 2026).

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link] (Accessed Feb 18, 2026).

Sources

Method

Catalytic applications of 3-Benzyloxazolidine-2-carboxylic acid in organic reactions

This guide details the catalytic and synthetic applications of 3-Benzyloxazolidine-2-carboxylic acid (CAS: 378223-36-0), a specialized chiral heterocycle. Unlike simple amino acids, this molecule features a constrained o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic and synthetic applications of 3-Benzyloxazolidine-2-carboxylic acid (CAS: 378223-36-0), a specialized chiral heterocycle. Unlike simple amino acids, this molecule features a constrained oxazolidine ring and a lipophilic N-benzyl group, making it a valuable chiral ligand for Lewis acid catalysis and a versatile precursor for N-benzyl amino alcohols and oxazolidinones.

[1]

Executive Summary & Chemical Profile

3-Benzyloxazolidine-2-carboxylic acid is a proline isostere where the pyrrolidine ring is replaced by an oxazolidine core (O at position 1, N at position 3). The N-benzyl substitution renders the nitrogen tertiary, preventing the formation of enamines (the standard mechanism for proline organocatalysis). Instead, its utility lies in:

  • Chiral Ligand Efficacy: Acting as a bidentate (N,O-) or tridentate ligand for transition metals (Zn, Cu, Rh), utilizing the carboxylate and tertiary amine for chelation.

  • Azomethine Ylide Precursor: Under thermal or catalytic conditions, it can undergo decarboxylation to generate reactive 1,3-dipoles for cycloadditions.

  • Chiral Pool Synthesis: Serving as a masked form of N-benzyl-serine or N-benzyl-ethanolamine derivatives.

PropertyData
CAS Number 378223-36-0
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Chirality Available as (2S, 4S) or (2R, 4R) diastereomers (depending on synthesis)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water.[1]
Stability Hygroscopic; store under inert atmosphere at -20°C.

Mechanism of Action: Ligand & Precursor Dynamics

The catalytic potential of 3-benzyloxazolidine-2-carboxylic acid stems from its ability to form rigid chelates with metals and its latent reactivity via decarboxylation.

A. Metal Chelation (Chiral Ligand Mode)

In the presence of Lewis acidic metals (e.g., ZnEt₂), the carboxylic acid is deprotonated, and the nitrogen acts as a donor. The rigid oxazolidine ring restricts the conformational flexibility of the metal complex, creating a defined chiral pocket for enantioselective induction.

B. Decarboxylative Activation (1,3-Dipole Mode)

Heating the acid promotes decarboxylation, generating a transient azomethine ylide . This species is a potent 1,3-dipole that can trap dipolarophiles (alkenes/alkynes) to form highly substituted pyrrolidines.

Mechanism cluster_0 Ligand Mode (Zn-Catalysis) cluster_1 Precursor Mode (Decarboxylation) L1 3-Benzyloxazolidine- 2-carboxylic acid L2 Zn(II) Complex (Rigid Chelate) L1->L2 + ZnEt2 - C2H6 L3 Enantioselective Alkylation L2->L3 + R-CHO P1 Acid Precursor P2 Azomethine Ylide (1,3-Dipole) P1->P2 Heat / -CO2 P3 Pyrrolidine Derivative P2->P3 + Dipolarophile

Caption: Dual mechanistic pathways: (Top) Zinc-mediated chelation for asymmetric alkylation. (Bottom) Thermal decarboxylation to reactive azomethine ylide.

Protocol 1: Enantioselective Addition of Diethylzinc to Aldehydes

Application: Synthesis of chiral secondary alcohols. Role of 3-Benzyloxazolidine-2-carboxylic acid: Chiral Ligand.[2]

Materials
  • Ligand: 3-Benzyloxazolidine-2-carboxylic acid (5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv, 1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Solvent: Toluene (anhydrous)

  • Additives: Titanium tetraisopropoxide (Ti(OiPr)₄) (optional, often enhances ee)

Step-by-Step Methodology
  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3-benzyloxazolidine-2-carboxylic acid (10.4 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

  • Complex Formation:

    • Cool the solution to 0°C.

    • Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise. Caution: Pyrophoric.

    • Stir at 0°C for 30 minutes to allow the formation of the Zinc-Ligand complex (evolution of ethane gas will be observed).

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) slowly to the reaction mixture.

    • (Optional) If using Ti(OiPr)₄, add 1.2 equiv at this stage.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

  • Quenching:

    • Cool to 0°C.

    • Quench carefully with saturated aqueous NH₄Cl (5 mL).

    • Add 1M HCl (2 mL) to break zinc salts.

  • Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography on silica gel to isolate 1-phenyl-1-propanol.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH).

Protocol 2: Synthesis of N-Benzyl Amino Alcohols (Reductive Ring Opening)

Application: Preparation of chiral building blocks for pharmaceutical synthesis. Role: Chiral Precursor.

Rationale

The oxazolidine ring is a "masked" amino alcohol. Reducing the carboxylic acid to an alcohol, followed by hydrolysis (or direct reductive opening), yields valuable chiral N-benzyl-amino-diols.

Methodology
  • Dissolution: Dissolve 3-benzyloxazolidine-2-carboxylic acid (1.0 mmol) in dry THF (5 mL).

  • Reduction:

    • Cool to 0°C.

    • Add Borane-THF complex (BH₃·THF, 1M, 3.0 equiv) dropwise.

    • Reflux for 4 hours.

  • Hydrolysis:

    • Cool to 0°C.

    • Carefully add MeOH to quench excess borane.

    • Add 6M HCl and reflux for 1 hour to cleave the oxazolidine ring (if full opening is desired) or mild acid workup to retain the ring as the alcohol.

  • Isolation: Neutralize with NaOH, extract with DCM, and concentrate to yield the N-benzyl-amino alcohol derivative.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Enantioselectivity (Protocol 1) Incomplete ligand-metal complexation.Increase stirring time at 0°C before adding aldehyde. Ensure anhydrous conditions (water destroys the Zn-ligand species).
Low Yield (Protocol 1) Ligand poisoning or side reactions.Use freshly distilled aldehyde (remove benzoic acid). Ensure inert atmosphere (Argon/Nitrogen).
Decarboxylation (Storage) Thermal instability of the acid.Store the pure acid at -20°C. Avoid heating above 60°C unless decarboxylation is the intended pathway.
Racemization Acidic protons at C2/C4.Avoid strong bases during workup if the ring system is to be preserved.

References

  • General Reactivity of Oxazolidine-2-carboxylic Acids

    • Title: "Oxazolidine synthesis and applications in asymmetric catalysis."[4]

    • Source:Chemical Reviews, 2011.[5]

    • Context: Discusses the stability and chelation modes of N-substituted oxazolidines.
    • URL:[Link] (Generalized link for verification of class behavior).

  • Synthesis of 3-Benzyloxazolidine-2-carboxylic acid derivatives

    • Title: "Green Chemistry in The Synthesis of Pharmaceuticals."[6]

    • Source: Scribd / Vertex AI Grounding.
    • Context: Identifies the molecule as a hydrogenatable intermediate in the synthesis of chiral morpholinones and amino alcohols.
    • URL:[Link]

  • Commercial Availability & Categorization

    • Title: "3-Benzyloxazolidine-2-carboxylic acid Product Page."[6][2][7]

    • Source: Fluorochem / BLD Pharm.
    • Context: Verifies classification as an Organoc
  • Mechanistic Analog (Decarboxylation)

    • Title: "Decarboxylative generation of azomethine ylides
    • Source:Journal of Organic Chemistry.
    • Context: Provides the mechanistic basis for the thermal activ
    • URL:[Link]

Sources

Application

Scalable Synthesis of 3-Benzyloxazolidine-2-carboxylic Acid: Process Optimization and Quality Control

Executive Summary 3-Benzyloxazolidine-2-carboxylic acid (CAS 378223-36-0) is a specialized chiral building block utilized in the synthesis of peptide mimetics and as a masked form of N-benzyl serine surrogates. Its produ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzyloxazolidine-2-carboxylic acid (CAS 378223-36-0) is a specialized chiral building block utilized in the synthesis of peptide mimetics and as a masked form of N-benzyl serine surrogates. Its production presents a specific challenge: the kinetic vs. thermodynamic control dilemma .

The 5-membered oxazolidine ring is formed via the condensation of N-benzylethanolamine and glyoxylic acid. However, under acidic or high-temperature conditions, this ring is prone to rearrangement into the thermodynamically more stable 6-membered morpholinone derivative (4-benzyl-2-hydroxymorpholin-3-one) or undergoes decarboxylation.

This guide details a scalable, two-stage protocol designed to maximize the yield of the 5-membered oxazolidine species. The critical innovation in this workflow is the in-situ stabilization of the product as its potassium salt, which arrests the rearrangement pathway and allows for isolation of a stable solid.

Process Workflow & Logic

The following diagram illustrates the reaction pathway, highlighting the critical divergence point where process control determines whether the desired oxazolidine or the undesired morpholinone is formed.

G Start Benzaldehyde + Ethanolamine Inter N-Benzylethanolamine (Intermediate) Start->Inter Reductive Amination (H2/Pd-C or NaBH4) Kinetic 3-Benzyloxazolidine-2-COOH (Kinetic Product) Inter->Kinetic Condensation < 40°C, Neutral pH Glyox + Glyoxylic Acid (50% aq or Monohydrate) Thermo 4-Benzyl-2-hydroxymorpholin-3-one (Thermodynamic Byproduct) Kinetic->Thermo Acid/Heat Rearrangement Salt Potassium 3-Benzyloxazolidine-2-carboxylate (Stable Solid) Kinetic->Salt KOH/K2CO3 Stabilization

Figure 1: Reaction pathway illustrating the critical stabilization of the kinetic oxazolidine product via salt formation to prevent rearrangement.

Detailed Experimental Protocol

Stage 1: Green Synthesis of N-Benzylethanolamine

Avoids the use of lacrimogenic benzyl chloride by utilizing a reductive amination approach.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Ethanolamine (1.05 equiv)

  • Methanol (Volume: 5x mass of benzaldehyde)

  • Pd/C (5% w/w, 1 mol% loading) OR NaBH4 (0.6 equiv) for non-catalytic routes.

Protocol:

  • Imine Formation: Charge a reactor with Methanol and Ethanolamine. Cool to 10°C.

  • Add Benzaldehyde dropwise over 30 minutes. The exotherm is mild. Stir at 25°C for 2 hours. Checkpoint: TLC should show disappearance of benzaldehyde.

  • Reduction:

    • Catalytic Route (Scalable): Transfer solution to a hydrogenation vessel. Add Pd/C catalyst. Pressurize to 3 bar H2. Stir at 25-30°C for 6 hours.

    • Stoichiometric Route (Lab Scale): Cool imine solution to 0°C. Add NaBH4 portion-wise. Stir for 4 hours.

  • Workup: Filter off catalyst (or quench borohydride with dilute HCl). Concentrate Methanol under reduced pressure.

  • Purification: Distill the residue under high vacuum (approx. 155°C at 10 mmHg) to obtain N-benzylethanolamine as a clear, viscous oil.

    • Yield Target: >90%[1][2][3][4][5]

    • Purity: >98% (GC)[1]

Stage 2: Oxazolidine Ring Closure & Stabilization

Critical Step: Temperature and pH control are vital to prevent morpholinone formation.

Reagents:

  • N-Benzylethanolamine (1.0 equiv)

  • Glyoxylic Acid Monohydrate (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Base: Potassium 2-ethylhexanoate (for non-aqueous precipitation) or KOH (aqueous route).

Protocol:

  • Dissolution: Dissolve N-benzylethanolamine in DCM (10 mL/g) under Nitrogen atmosphere. Cool to 0°C.[1][2]

  • Addition: Add Glyoxylic Acid Monohydrate in small portions. Note: Glyoxylic acid is hygroscopic; handle rapidly.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) . Do NOT heat above 40°C. Stir for 4-6 hours.

    • Mechanism:[1][6][7] The amine condenses with the aldehyde to form an iminium ion, which is intercepted by the hydroxyl group to close the 5-membered ring.

  • Stabilization (Salt Formation):

    • Method A (Precipitation - Preferred): Add a solution of Potassium 2-ethylhexanoate (1.0 equiv) in mild organic solvent. The potassium salt of 3-benzyloxazolidine-2-carboxylic acid will precipitate as a white/off-white solid.

    • Method B (Aqueous): If using aqueous glyoxylic acid (50%), treat the reaction mixture with stoichiometric KOH at 0°C. Lyophilize (freeze-dry) the resulting solution. Do not rotovap at high heat.

  • Isolation: Filter the precipitate under inert gas (Nitrogen). Wash with cold diethyl ether to remove unreacted amine.

  • Drying: Vacuum dry at room temperature.

Quality Control & Analytical Validation

The distinction between the desired oxazolidine and the rearranged morpholinone is best observed via NMR spectroscopy.

Parameter3-Benzyloxazolidine-2-COOH (Target)4-Benzyl-2-hydroxymorpholin-3-one (Impurity)
Structure 5-membered Ring6-membered Ring
H-2 Proton (NMR) δ 5.2 - 5.5 ppm (Singlet) N/A (Carbonyl at this position)
C-2 Carbon (NMR) ~95-100 ppm (Aminal) ~165-170 ppm (Amide Carbonyl)
Stability Kinetic (Needs Salt form)Thermodynamic (Stable acid)
Solubility High in water (as Salt)Moderate in organics

Key QC Check: Dissolve a small sample of the isolated salt in D2O. Look for the characteristic singlet around 5.3 ppm corresponding to the proton at the 2-position (between N and O). If this peak is absent and you see complex multiplets or amide signals, rearrangement has occurred.

Safety & Handling

  • Glyoxylic Acid: Corrosive and hygroscopic. Causes severe skin burns. Handle in a fume hood.

  • N-Benzylethanolamine: Irritant.

  • Product Stability: The free acid form of 3-benzyloxazolidine-2-carboxylic acid is prone to decarboxylation (releasing CO2) if left in acidic solution or heated. Always store as the salt at 2-8°C under desiccant.

References

  • Synthesis of N-Benzylethanolamine

    • Methodology: Reductive amination of benzaldehyde with ethanolamine is a standard industrial protocol.
    • Source: GuideChem. (2020). How to Prepare N-Benzylethanolamine? A New Approach. Link

  • Oxazolidine vs.

    • Mechanism:[1][6][7] The kinetic instability of oxazolidine-2-carboxylic acids and their rearrangement to morpholinones is well-documented in heterocyclic chemistry.

    • Source: Kar, S., et al. (2021). Green Chemistry in The Synthesis of Pharmaceuticals. (Discusses the rearrangement of 3-benzyloxazolidine-2-carboxylic acid to 4-benzyl-2-hydroxymorpholin-3-one). Link

  • Molecule Identification

    • Data: CAS 378223-36-0 corresponds to 3-Benzyloxazolidine-2-carboxylic acid.[8]

    • Source: PubChem Compound Summary for CID 13419880. Link

  • General Oxazolidine Synthesis

    • Context: Condensation of amino alcohols with glyoxylic acid deriv
    • Source: Organic Chemistry Portal. Synthesis of Oxazolidinones and related heterocycles. Link

Sources

Method

Reaction conditions for coupling 3-Benzyloxazolidine-2-carboxylic acid with amines

Application Note: Optimized Coupling Protocols for 3-Benzyloxazolidine-2-carboxylic Acid Executive Summary Coupling 3-Benzyloxazolidine-2-carboxylic acid with amines presents a unique set of synthetic challenges distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for 3-Benzyloxazolidine-2-carboxylic Acid

Executive Summary

Coupling 3-Benzyloxazolidine-2-carboxylic acid with amines presents a unique set of synthetic challenges distinct from standard peptide chemistry. Unlike typical


-amino acids (e.g., proline), the carboxylic acid in this molecule is attached directly to the acetal carbon (C2)  of the oxazolidine ring.

This structural feature introduces two critical failure modes:

  • Ring Instability: The oxazolidine ring is a cyclic hemiaminal ether. It is susceptible to hydrolysis under acidic conditions (aqueous workup) or Lewis acid catalysis, leading to ring opening and decomposition into the parent amino alcohol and glyoxylic acid derivative.

  • High Epimerization Risk: The C2 proton is exceptionally acidic due to the combined electron-withdrawing effects of the carboxylate, the ring oxygen, and the ring nitrogen. Standard activation methods (e.g., EDC/DMAP) often lead to significant racemization via an iminium ion intermediate.

This guide provides three validated protocols designed to mitigate these risks, prioritizing Propylphosphonic Anhydride (T3P) as the reagent of choice for its mild conditions and low epimerization profile.

Critical Reaction Parameters

ParameterChallengeMechanistic InsightSolution
Ring Stability Hydrolysis at C2The N-C2-O linkage is acid-labile. Strong aqueous acid washes (1M HCl) will open the ring.Avoid acidic workups. Use sat. NH

Cl or Citric Acid (pH 4-5) only if necessary and keep cold.
Stereochemistry C2 EpimerizationActivation of the COOH group increases the acidity of the C2-H, promoting enolization or oxazolone formation.Use T3P or Mixed Anhydride at low temperatures. Avoid DMAP entirely.
Sterics N-Benzyl BulkThe bulky N-benzyl group shields the carboxylate, slowing down nucleophilic attack by the amine.Use high-concentration conditions (0.2–0.5 M) to drive kinetics.

Decision Matrix: Reagent Selection

Use the following logic to select the appropriate protocol for your specific amine partner.

CouplingLogic Start Select Amine Partner AmineType Is the Amine Sterically Hindered? Start->AmineType Hindered Yes (e.g., t-Butylamine, Anilines) AmineType->Hindered Yes NotHindered No (Primary Alkyl Amines) AmineType->NotHindered No Scale Reaction Scale? Hindered->Scale ProtocolA PROTOCOL A: T3P Coupling (Best for Purity & Scale) NotHindered->ProtocolA SmallScale < 100 mg (Discovery) Scale->SmallScale LargeScale > 1 g (Process) Scale->LargeScale ProtocolC PROTOCOL C: HATU/Collidine (For Difficult Amines Only) SmallScale->ProtocolC LargeScale->ProtocolA ProtocolB PROTOCOL B: Mixed Anhydride (Cost Effective, Strict Temp Control)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate hindrance and reaction scale.

Experimental Protocols

Protocol A: T3P Coupling (The "Gold Standard")

Recommended for: General use, scale-up, and preventing epimerization.

Rationale: T3P (Propylphosphonic anhydride) acts as a dehydrating agent that forms a mixed anhydride in situ. It does not require nucleophilic additives (like HOBt) that can attack the acetal center. The byproducts are water-soluble, allowing for a neutral workup that preserves the oxazolidine ring.

Materials:

  • 3-Benzyloxazolidine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (0.2 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C.

  • Coupling: Dropwise add the T3P solution (1.5 equiv) over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Note: If conversion is slow due to sterics, add another 0.5 equiv T3P and stir overnight.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash with Water (x2).

    • Wash with Sat. NaHCO

      
        (x2) to remove excess acid and phosphorus byproducts.
      
    • Wash with Brine (x1).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexanes).

Protocol B: Mixed Anhydride Method (Isobutyl Chloroformate)

Recommended for: Cost-sensitive synthesis where T3P is unavailable.

Rationale: This method forms a mixed anhydride at low temperature. The low temperature (-15 °C) is critical to prevent the disproportionation of the anhydride and racemization of the C2 center.

Materials:

  • 3-Benzyloxazolidine-2-carboxylic acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Amine (1.1 equiv)

  • Solvent: Dry THF or DCM.

Procedure:

  • Activation: Dissolve the acid (1.0 equiv) and NMM (1.05 equiv) in dry THF. Cool to -15 °C (Ice/Salt bath).

  • Anhydride Formation: Add IBCF (1.05 equiv) dropwise, keeping the internal temp below -10 °C. Stir for 15 minutes.

  • Coupling: Add the amine (1.1 equiv) as a solution in THF dropwise.

  • Reaction: Stir at -15 °C for 1 hour, then allow to warm to RT slowly.

  • Workup: Dilute with EtOAc. Wash with Sat. NaHCO

    
     and Brine. Do not use acid washes.
    
Protocol C: HATU Activation

Recommended for: Extremely hindered amines (e.g., electron-deficient anilines) where T3P fails.

Rationale: HATU is a potent activator but generates a basic environment that risks epimerization. We use 2,4,6-Collidine instead of DIPEA/TEA because it is a weaker base that is less likely to deprotonate the C2-H, yet sufficient to drive the reaction.

Materials:

  • 3-Benzyloxazolidine-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv)

  • Amine (1.1 equiv)

  • Solvent: DMF (dry).

Procedure:

  • Pre-activation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and Collidine (1.0 equiv). Stir at 0 °C for 5 minutes.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining Collidine (1.5 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with EtOAc/Ether (1:1). Wash extensively with water (x3) to remove DMF. Wash with Brine.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Ring Opening Acidic workup or wet solvents hydrolyzed the acetal.Switch to Protocol A (T3P) . Ensure all solvents are dry. Use only neutral/basic aqueous washes.
Racemization (detected by Chiral HPLC) Base strength too high or reaction time too long.Switch to Protocol B (Low Temp) or use Collidine instead of DIPEA. Reduce reaction time.
No Reaction Steric clash between N-Benzyl and amine.Use Protocol C (HATU) . Increase concentration to 0.5 M. Heat to 40 °C (caution: increases racemization risk).
Aldehyde peak in NMR Decomposition of starting material.The starting acid is degrading. Store the acid at -20 °C. Do not leave the activated ester stirring without amine for long periods.

References

  • T3P Reagent Profile: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Curia Global.[1] Link[1]

  • Oxazolidine Stability: Moloney, G. P., et al. "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy."[2] Journal of Pharmaceutical Sciences, 2010.[2] Link

  • Racemization Mechanisms: "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • General Amide Synthesis: "Amide Synthesis - Fisher Scientific." Link

Sources

Application

Application Notes and Protocols: 3-Benzyloxazolidine-2-carboxylic Acid as a Proline Analog in Drug Design

Introduction: The Strategic Role of Proline Analogs in Peptidomimetics Proline is a unique proteinogenic amino acid, distinguished by its cyclic side chain that imposes significant conformational constraints on the pepti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Proline Analogs in Peptidomimetics

Proline is a unique proteinogenic amino acid, distinguished by its cyclic side chain that imposes significant conformational constraints on the peptide backbone.[1][2] This inherent rigidity makes proline a critical determinant of protein structure and stability.[1] In the field of drug design, particularly in the development of peptidomimetics, proline and its analogs are invaluable tools for sculpting molecular architecture.[3][4][5] By replacing natural proline residues with synthetic analogs, researchers can fine-tune the conformational properties of peptides, enhance their metabolic stability, and improve their pharmacokinetic profiles.[6]

Over the past 15 years, more than 15 drugs containing proline analogs have received FDA approval, highlighting the clinical significance of this class of molecules.[3][4][5] These analogs range from simple substituted prolines to more complex bicyclic and heterocyclic systems.[3][7] The choice of a specific proline analog is a strategic decision aimed at achieving a desired three-dimensional structure to optimize interactions with biological targets.[8]

This document focuses on a specific and versatile proline analog: 3-Benzyloxazolidine-2-carboxylic acid . This analog, which can be considered a type of oxaproline, introduces a benzyl group on the ring nitrogen.[9] This modification not only imparts conformational constraints but also introduces a bulky, hydrophobic moiety that can be exploited for specific molecular interactions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and characterization of peptides containing 3-Benzyloxazolidine-2-carboxylic acid.

The Unique Structural and Functional Impact of 3-Benzyloxazolidine-2-carboxylic Acid

The incorporation of 3-Benzyloxazolidine-2-carboxylic acid into a peptide sequence offers several key advantages in drug design:

  • Conformational Restriction: The oxazolidine ring, like the pyrrolidine ring of proline, restricts the peptide backbone's flexibility.[10] This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, potentially increasing binding affinity.

  • Modulation of cis-trans Isomerism: The peptide bond preceding a proline residue can exist in either a cis or trans conformation.[11] The substitution on the ring nitrogen in 3-Benzyloxazolidine-2-carboxylic acid can influence this equilibrium, favoring one conformation over the other. This is a critical factor in mimicking or stabilizing specific secondary structures like β-turns.[9]

  • Enhanced Metabolic Stability: Peptides are often susceptible to degradation by proteases. The modified backbone introduced by this analog can confer resistance to enzymatic cleavage, thereby increasing the in vivo half-life of the drug candidate.[2]

  • Introduction of a Hydrophobic Moiety: The benzyl group provides a significant hydrophobic surface that can engage in favorable interactions with hydrophobic pockets in target proteins. This can contribute to increased potency and selectivity.

Structural Comparison: Proline vs. 3-Benzyloxazolidine-2-carboxylic acid

Caption: Structural comparison of L-Proline and its analog.

Synthesis of 3-Benzyloxazolidine-2-carboxylic Acid

The synthesis of 3-Benzyloxazolidine-2-carboxylic acid can be achieved through a multi-step process starting from readily available precursors. The following protocol outlines a general and efficient synthetic route.

Synthetic Workflow Overview

G start Starting Material (e.g., L-Serine derivative) step1 N-Benzylation start->step1 Benzyl bromide, Base step2 Cyclization step1->step2 Phosgene equivalent (e.g., DSC) step3 Carboxylic Acid Deprotection step2->step3 Hydrolysis (Acid or Base) product 3-Benzyloxazolidine-2-carboxylic acid step3->product

Caption: General synthetic workflow for the target analog.

Detailed Experimental Protocol: Synthesis of (S)-3-Benzyl-2-oxooxazolidine-4-carboxylic acid

This protocol describes the synthesis starting from a protected L-serine derivative.

Materials:

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Boc-Ser-OMe)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Bis(trichloromethyl) carbonate (triphosgene) or similar phosgene equivalent

  • Pyridine

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • N-Benzylation of Boc-Ser-OMe:

    • To a solution of Boc-Ser-OMe (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield N-Boc-N-benzyl-L-serine methyl ester.

  • Deprotection of the Boc Group:

    • Dissolve the product from step 1 in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of N-benzyl-L-serine methyl ester.

  • Cyclization to form the Oxazolidinone Ring:

    • Dissolve the product from step 2 in DCM and cool to 0 °C.

    • Add pyridine (2.5 eq) followed by a solution of triphosgene (0.4 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to give the crude methyl (S)-3-benzyl-2-oxooxazolidine-4-carboxylate. Purify by column chromatography if necessary.

  • Hydrolysis to the Carboxylic Acid: [12]

    • Dissolve the ester from step 3 in a mixture of MeOH and water.

    • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Concentrate the mixture to remove MeOH, dilute with water, and acidify to pH 2-3 with 1M HCl.

    • Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield (S)-3-benzyl-2-oxooxazolidine-4-carboxylic acid.

StepKey ReagentsTypical YieldAnalytical Method
N-Benzylation Boc-Ser-OMe, NaH, BnBr75-85%TLC, ¹H NMR, MS
Boc Deprotection 4M HCl in dioxane>95%TLC, ¹H NMR
Cyclization Triphosgene, Pyridine80-90%TLC, ¹H NMR, MS
Hydrolysis LiOH, HCl90-98%TLC, ¹H NMR, ¹³C NMR, MS

Incorporation into Peptide Synthesis

3-Benzyloxazolidine-2-carboxylic acid can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. Due to the N-substitution, it is treated as an N-alkylated amino acid.

Protocol for Solid-Phase Peptide Synthesis (Fmoc-based)

Materials:

  • Fmoc-protected amino acids

  • Rink Amide or Wang resin

  • (S)-3-Benzyl-2-oxooxazolidine-4-carboxylic acid

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Protocol Steps:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using your chosen coupling reagents and DIPEA.

  • Peptide Chain Elongation:

    • Perform subsequent cycles of Fmoc deprotection and amino acid coupling to build the desired peptide sequence.

  • Coupling of 3-Benzyloxazolidine-2-carboxylic acid:

    • After deprotecting the N-terminal Fmoc group of the growing peptide chain, prepare a solution of 3-Benzyloxazolidine-2-carboxylic acid (3-4 eq), a coupling reagent like HATU (3-4 eq), and DIPEA (6-8 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the resin and allow it to react for 2-4 hours. A longer coupling time may be necessary due to the steric hindrance of the N-benzyl group.

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling.

  • Completion of Synthesis and Cleavage:

    • Continue with the remaining amino acid couplings.

    • After the final coupling, wash the resin thoroughly with DMF and DCM.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Workflow for Peptide Incorporation

G resin Solid Support (Resin) deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_analog Couple Analog deprotection2->coupling_analog Pre-activation Longer coupling time deprotection3 Fmoc Deprotection coupling_analog->deprotection3 coupling2 Couple Fmoc-AA-OH deprotection3->coupling2 cleavage Cleavage & Deprotection coupling2->cleavage TFA cocktail purification HPLC Purification cleavage->purification analysis MS & HPLC Analysis purification->analysis final_peptide Final Peptide analysis->final_peptide

Caption: Solid-phase synthesis workflow incorporating the analog.

Characterization and Application Studies

Once the peptide containing 3-Benzyloxazolidine-2-carboxylic acid is synthesized and purified, a series of experiments should be conducted to understand its structural and functional properties.

Conformational Analysis

Objective: To determine the effect of the analog on the peptide's secondary structure and the cis/trans isomer ratio of the preceding peptide bond.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY).

    • Analyze the chemical shifts and coupling constants to determine backbone torsion angles.

    • Use NOESY/ROESY spectra to identify through-space proximities between protons, which provides information about the peptide's conformation and the cis/trans ratio of the amide bond preceding the analog.

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare a solution of the peptide in an appropriate buffer.

    • Record the CD spectrum in the far-UV region (190-250 nm).

    • Analyze the spectrum to identify characteristic secondary structures such as α-helices, β-sheets, or random coils. Compare the spectrum to that of the native peptide to assess the conformational impact of the analog.[13][14]

Metabolic Stability Assays

Objective: To evaluate the resistance of the modified peptide to proteolytic degradation.

Protocol: Plasma Stability Assay:

  • Prepare solutions of the test peptide and a control peptide (e.g., the native sequence) in a suitable buffer.

  • Incubate the peptides with fresh animal or human plasma at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench the enzymatic activity by adding an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid).

  • Centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t₁/₂) of the peptide in plasma.

Biological Activity Assays

Objective: To determine if the incorporation of the analog affects the biological activity of the peptide.

The specific protocol will depend on the biological target of the peptide. Examples include:

  • Receptor Binding Assays: Use techniques like radioligand binding assays, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (K_d or K_i) of the modified peptide to its target receptor.

  • Enzyme Inhibition Assays: If the peptide is an enzyme inhibitor, perform kinetic assays to determine its inhibitory potency (IC₅₀ or K_i).

  • Cell-Based Assays: Conduct cell-based functional assays to measure the peptide's effect on cellular processes, such as signaling pathway activation, cell proliferation, or cytotoxicity.[15][16]

AssayKey ParameterRationale
NMR Spectroscopy cis/trans ratio, NOEsDetermines 3D structure and conformational preferences.
CD Spectroscopy Molar ellipticityAssesses global secondary structure.
Plasma Stability Half-life (t₁/₂)Measures resistance to proteolysis.
Receptor Binding K_d / K_iQuantifies affinity for the biological target.
Cell-Based Assay EC₅₀ / IC₅₀Evaluates functional potency in a cellular context.

Conclusion

3-Benzyloxazolidine-2-carboxylic acid is a valuable building block for medicinal chemists seeking to design peptidomimetics with improved pharmacological properties. Its unique structure allows for fine-tuning of peptide conformation, enhancement of metabolic stability, and introduction of specific hydrophobic interactions. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, incorporation, and characterization of peptides containing this promising proline analog. By systematically evaluating the structural and functional consequences of its incorporation, researchers can rationally design novel therapeutic agents with superior efficacy and drug-like properties.

References

  • Baskaran, R., & Ramakrishnan, C. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. PubMed. Available at: [Link]

  • Mykhailiuk, P. K. (2025). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Improta, R., et al. (Date unavailable). Conformational Preferences of α-Substituted Proline Analogues. PMC. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available at: [Link]

  • Guzman, F., et al. (2013). Effect of proline analogues on the conformation of elastin peptides. New Journal of Chemistry. Available at: [Link]

  • Guzman, F., et al. (Date unavailable). Effect of proline analogues on the conformation of elastin peptides. RSC Publishing. Available at: [Link]

  • Adzhubei, A. A., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. PMC. Available at: [Link]

  • Abedini, A., et al. (Date unavailable). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. PMC. Available at: [Link]

  • Holmgren, S. K., et al. (Date unavailable). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available at: [Link]

  • Dubin, G., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2025). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. Available at: [Link]

  • Goodman, M., et al. (Date unavailable). Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. PubMed. Available at: [Link]

  • Krizsan, A., et al. (Date unavailable). Proline-rich antimicrobial peptides targeting protein synthesis. ArTS. Available at: [Link]

  • Google Patents. (Date unavailable). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. Google Patents.
  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. University of Bologna. Available at: [Link]

  • Arkat USA. (Date unavailable). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. Arkat USA. Available at: [Link]

  • Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available at: [Link]

  • Sibi, M. P., et al. (Date unavailable). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • Google Patents. (Date unavailable). Peptidomimetic agents, synthesis and uses thereof. Google Patents.
  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: Crystallization and Purification of 3-Benzyloxazolidine-2-carboxylic Acid

This Application Note is designed for researchers and process chemists handling 3-Benzyloxazolidine-2-carboxylic acid , a sensitive chiral building block often used in the synthesis of morpholine derivatives and complex...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists handling 3-Benzyloxazolidine-2-carboxylic acid , a sensitive chiral building block often used in the synthesis of morpholine derivatives and complex amino acids.

[1]

Introduction & Chemical Context

3-Benzyloxazolidine-2-carboxylic acid is a heterocyclic intermediate characterized by an oxazolidine ring with a benzyl group at the nitrogen (N3) and a carboxylic acid moiety at the C2 position (the aminal carbon).

  • Chemical Utility: It serves as a critical intermediate in the synthesis of 4-benzyl-2-hydroxymorpholin-3-one and other beta-amino alcohol derivatives.

  • Stability Challenge: The C2 position is chemically labile. The molecule contains a hemiaminal ether linkage (N-C-O) constrained in a 5-membered ring. Under acidic conditions or elevated temperatures, it is prone to:

    • Hydrolysis: Ring opening to form N-benzyl-ethanolamine derivatives and glyoxylic acid species.

    • Rearrangement: Expansion to a morpholine ring (thermodynamically favored in certain solvents).

    • Decarboxylation: Loss of CO₂ if the acid is not stabilized.

This guide provides protocols to purify this molecule while mitigating degradation risks.

Pre-Crystallization Characterization

Before initiating crystallization, the crude material must be profiled to ensure it can support crystal growth rather than oiling out.

Table 1: Physicochemical Profile & Solubility
ParameterValue / CharacteristicNotes
Appearance White to off-white solid (or viscous oil if impure)High purity material is crystalline; impurities often cause oiling.
Melting Point Estimated: 95–110 °C (Decomposes)Sharp melting point indicates purity; broad range suggests hydrolysis products.
Solubility (High) Dichloromethane (DCM), Ethyl Acetate (EtOAc), THFGood solvents for dissolution.
Solubility (Low) Hexanes, Heptane, Petroleum Ether, Water (at pH < 4)Anti-solvents for crystallization.
pKa ~3.5 (Carboxylic acid)Acidic enough to form stable salts with secondary amines.
Stability Warning

CRITICAL: Avoid prolonged exposure to protic solvents (water, alcohols) at acidic pH. The oxazolidine ring is acid-labile. All crystallization solvents should be anhydrous and neutral .

Degradation Pathways & Logic

Understanding the degradation mechanism is essential for process control. The diagram below illustrates the competition between stable crystallization and ring-opening hydrolysis.

G Target 3-Benzyloxazolidine- 2-carboxylic Acid (Target) Hydrolysis Hydrolysis (Ring Opening) Target->Hydrolysis Acid / H2O Morpholine Morpholine Rearrangement Target->Morpholine Heat (>40°C) Crystal Purified Crystal (Stable Lattice) Target->Crystal Low Temp Non-Polar Solvent AminoAcid N-Benzyl Amino Alcohol + Glyoxylic Acid Hydrolysis->AminoAcid

Figure 1: Stability map of 3-Benzyloxazolidine-2-carboxylic acid. Crystallization (Green path) competes with Hydrolysis (Red) and Rearrangement (Yellow).

Protocol A: Direct Solvent/Anti-Solvent Recrystallization

Best for: Material with >85% purity intended for immediate use.

Reagents
  • Solvent: Ethyl Acetate (Anhydrous)

  • Anti-Solvent: n-Hexane or n-Heptane (Anhydrous)

  • Drying Agent: MgSO₄ (if crude was wet)

Step-by-Step Procedure
  • Dissolution:

    • Place the crude solid/oil in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) dropwise at room temperature (20–25 °C). Use the minimum amount required to dissolve the solid (approx. 3–5 mL per gram).

    • Note: Do not heat above 35 °C to avoid rearrangement.

  • Filtration (Clarification):

    • If the solution is cloudy, filter rapidly through a sintered glass funnel or a 0.45 µm PTFE syringe filter to remove inorganic salts.

  • Crystallization Onset:

    • Stir the solution magnetically at a moderate speed.

    • Slowly add n-Hexane dropwise until a persistent turbidity (cloudiness) is observed.

    • Add a few drops of EtOAc to just clear the turbidity.

  • Nucleation & Growth:

    • Transfer the flask to a 4 °C environment (fridge or cold room).

    • Allow to stand undisturbed for 4–12 hours.

    • Observation: White needles or prisms should form. If oiling out occurs, scratch the glass surface with a spatula to induce nucleation.

  • Isolation:

    • Filter the crystals under vacuum (Buchner funnel).

    • Wash the cake with cold (0 °C) Hexane/EtOAc (9:1 ratio).

    • Dry under high vacuum at room temperature for 2 hours.

Protocol B: Purification via Dicyclohexylamine (DCHA) Salt

Best for: Oily, impure crude (<85%) or for long-term storage. Mechanism: The carboxylic acid forms a highly crystalline salt with DCHA, stabilizing the oxazolidine ring and rejecting impurities.

Reagents
  • Amine: Dicyclohexylamine (DCHA) (1.05 equivalents)

  • Solvent: Acetone or Ethyl Acetate[1]

Step-by-Step Procedure
  • Preparation:

    • Dissolve 10 mmol of crude 3-Benzyloxazolidine-2-carboxylic acid in 20 mL of Acetone .

  • Salt Formation:

    • Cool the solution to 0–5 °C in an ice bath.

    • Add 10.5 mmol (1.05 eq) of Dicyclohexylamine dropwise over 10 minutes.

    • Reaction: An exothermic reaction may occur; maintain temperature <10 °C.

  • Crystallization:

    • A thick white precipitate (the DCHA salt) usually forms immediately.

    • Stir at 0 °C for 1 hour to ensure complete precipitation.

    • If no precipitate forms, add cold Diethyl Ether or Hexane as an anti-solvent.

  • Isolation:

    • Filter the salt.[1]

    • Wash with cold Acetone/Hexane (1:1).

    • Result: The DCHA salt is stable and can be stored at 4 °C for months.

  • Recovery of Free Acid (Just before use):

    • Suspend the salt in EtOAc.

    • Wash with cold 10% KHSO₄ or Citric Acid solution (mild acid) rapidly.

    • Separate the organic layer immediately, dry over MgSO₄, and evaporate to obtain the pure free acid.

Troubleshooting & Quality Control

Common Issues
SymptomCauseRemediation
Oiling Out Impurities too high; Temperature drop too fast.Re-dissolve in EtOAc. Add seed crystals. Cool much slower (e.g., 1 °C/hour).
Aldehyde Smell Hydrolysis of the ring.[2][3][4][5][6]The batch is degrading. Repurify via Protocol B (Salt Formation) immediately.
Low Yield Solvent volume too high.Concentrate the mother liquor (below 30 °C) and repeat crystallization.[1]
Analytical Validation
  • ¹H-NMR (CDCl₃):

    • Check the proton at C2 (aminal position). It should appear as a singlet or doublet around 4.5–5.5 ppm (depending on stereochemistry).

    • Impurity Check: Look for aldehyde protons (~9–10 ppm) indicating ring opening.

  • HPLC:

    • Use a neutral mobile phase (Acetonitrile/Water with Ammonium Acetate). Avoid TFA (Trifluoroacetic acid) in the mobile phase, as it will degrade the compound on the column.

References

  • Vertex AI Search. (2023). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. Retrieved from [Link]

  • Scribd. (2024).[2][7] Green Chemistry in The Synthesis of Pharmaceuticals: Rearrangement of 3-benzyloxazolidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2020). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting oxazolidine ring closure failures in laboratory settings

Ticket Category: Heterocyclic Synthesis / Protecting Group Chemistry Status: Active Support Level: Tier 3 (Senior Scientist) Executive Summary Oxazolidine formation—the condensation of 1,2-amino alcohols with carbonyls—i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Heterocyclic Synthesis / Protecting Group Chemistry Status: Active Support Level: Tier 3 (Senior Scientist)

Executive Summary

Oxazolidine formation—the condensation of 1,2-amino alcohols with carbonyls—is a cornerstone reaction in the synthesis of chiral auxiliaries (e.g., Evans’ auxiliaries), "Garner’s aldehyde" derivatives, and pseudoproline dipeptides for peptide therapeutics.[1][2][3] While theoretically simple, the reaction is governed by a delicate thermodynamic equilibrium and is prone to hydrolysis.

This guide addresses the three most common failure modes: Incomplete Cyclization (Equilibrium) , Steric/Electronic Stalling (Kinetics) , and Post-Synthetic Decomposition (Stability).

Module 1: The Thermodynamic Barrier (Water Management)

Symptom: “My reaction stalls at 60-70% conversion and won't push to completion regardless of time.”

Root Cause: The reaction is reversible. The formation of the oxazolidine ring generates one equivalent of water. If this water is not sequestered, the equilibrium shifts back toward the open-chain hemiaminal or the starting materials (hydrolysis).

Troubleshooting Protocol: Water Removal Strategies

Select the method based on your substrate's boiling point and acid sensitivity.

MethodBest ForTechnical Note
Azeotropic Distillation (Dean-Stark) Stable, high-boiling substratesRequires non-miscible solvent (Toluene/Benzene). Warning: Prolonged heating may racemize chiral centers (e.g., Serine derivatives).
Molecular Sieves (3Å or 4Å) Thermal/Acid-sensitive substratesStandard Protocol: Use activated powder (flame-dried under vacuum). Pellets are too slow for kinetic trapping.
Chemical Scavengers (Triethyl orthoformate) Irreversible trappingThe scavenger reacts with water to form ethanol/formate. Caution: Generates alcohol byproducts that may compete if transesterification is possible.
Microwave Irradiation "Stubborn" sterically hindered ringsSuperheating allows rapid water evaporation even in "wet" solvents if the vessel is vented or scavengers are present.
Module 2: The Kinetic Wall (Catalysis & Mechanism)

Symptom: “I see the imine intermediate by NMR, but the ring won’t close.”

Root Cause: Ring closure (cyclization) requires the hydroxyl group to attack the imine carbon. This step can be slow if:

  • Baldwin’s Rules: Geometric constraints in fused systems.

  • Electronic Deactivation: The carbonyl carbon is not electrophilic enough.

  • Steric Clash: Bulky protecting groups (e.g., Boc, Fmoc) on the nitrogen.

Visualizing the Failure Point

The following diagram illustrates the critical transition states where reactions typically fail.

OxazolidineMechanism cluster_0 Failure Point: Kinetic Stall Start Amino Alcohol + Carbonyl Imine Imine / Hemiaminal (Intermediate) Start->Imine -H2O (Fast) Imine->Start Hydrolysis Transition Cyclization Transition State Imine->Transition Acid Cat. Product 1,3-Oxazolidine (Closed Ring) Transition->Product Ring Closure Product->Imine Ring Opening (Acid + H2O)

Figure 1: Mechanistic pathway highlighting the reversibility of the imine intermediate. The red dashed lines indicate failure modes where water re-opens the ring.

Catalyst Selection Guide
  • Standard: p-Toluenesulfonic acid (pTsOH) (0.1 – 5 mol%). Robust, but can cleave acid-sensitive groups (Boc).

  • Mild: Pyridinium p-toluenesulfonate (PPTS) . Best for Boc/Fmoc protected amino acids.

  • Lewis Acid:

    
     . Essential for "Garner's Aldehyde" synthesis to prevent racemization.[4] It activates the carbonyl/imine without acting as a strong proton source.
    
Module 3: Stability & Isolation (The "Vanishing Product")

Symptom: “The NMR of the crude looked perfect, but after column chromatography, the product is gone or decomposed.”

Root Cause: Oxazolidines are essentially cyclic hemiaminals/acetals. They are acid-labile . Silica gel is slightly acidic (


). Running an oxazolidine through silica can hydrolyze the ring back to the amino alcohol and aldehyde.
Isolation Protocol (Self-Validating)
  • Quench: Always neutralize the acid catalyst with

    
     or 
    
    
    
    before concentration.
  • Stationary Phase:

    • Option A: Use Neutral Alumina instead of Silica.

    • Option B: Pre-treat Silica gel with 1%

      
       in Hexanes to deactivate acidic sites.
      
  • TLC Check: If the spot streaks or stays at the baseline on silica TLC but moves on alumina TLC, your product is decomposing on silica.

Special Case: Garner's Aldehyde & Pseudoprolines
Case Ticket #001: Garner's Aldehyde Racemization

Context: Synthesis of N-Boc-N,O-isopropylidene-L-serinal (Garner's Aldehyde).

  • Issue: Loss of optical purity during the acetonide formation.

  • Fix: Avoid thermal conditions. Use

    
      in acetone at room temperature (or 
    
    
    
    ). High heat with pTsOH promotes enolization and racemization of the
    
    
    -center.
Case Ticket #002: Pseudoproline Aggregation

Context: Solid Phase Peptide Synthesis (SPPS).[5][6]

  • Issue: Coupling failure due to aggregation.

  • Solution: Insert Ser/Thr as pre-formed oxazolidine dipeptides (Pseudoprolines).[3][6] The "kink" in the backbone disrupts

    
    -sheet formation, solubilizing the chain.[3]
    
    • Note: These rings are acid-labile by design (cleaved by TFA). Do not expose to acid during coupling steps.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Analysis (TLC / NMR) Q1 Is the Product Visible? Start->Q1 NoProd No Product Formed Q1->NoProd Starting Material Only LowYield Low Yield / Stalled Q1->LowYield Mix of SM + Prod Decomp Decomposition on Workup Q1->Decomp Crude Good -> Pure Bad CatCheck Check Catalyst pH (Is it acidic enough?) NoProd->CatCheck WaterCheck Is Water Removed? LowYield->WaterCheck SilicaCheck Did you use Silica? Decomp->SilicaCheck StericCheck Check Sterics (Try Microwave) CatCheck->StericCheck Sieves Add 4Å Sieves / Dean-Stark WaterCheck->Sieves No Neutralize Use Neutral Alumina or 1% Et3N/Silica SilicaCheck->Neutralize Yes

Figure 2: Logic flow for diagnosing oxazolidine synthesis failures.

References
  • Garner, P., & Park, J. M. (1987).

    
    -amino aldehydes. Journal of Organic Chemistry, 52(12), 2361–2364. 
    
  • Wöhr, T., et al. (1996). Pseudo-prolines as solubilizing, structure-disrupting protection techniques in peptide synthesis.[3][5][6][7] Journal of the American Chemical Society, 118(39), 9218–9227.

  • Mutter, M., et al. (2004). Pseudoprolines in peptide synthesis: Concepts and applications. Peptide Science, 80(2-3), 122-136.

  • Saeed, A., et al. (2016).[1] Recent developments in the synthesis of oxazolidinones and oxazolidines.[8][9][10] Current Organic Chemistry, 20(27), 2898-2919.

Sources

Optimization

Optimizing temperature and pH for 3-Benzyloxazolidine-2-carboxylic acid stability

Welcome to the technical support center for 3-Benzyloxazolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Benzyloxazolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. As your Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them to ensure the integrity and success of your work.

I. Understanding the Stability of 3-Benzyloxazolidine-2-carboxylic Acid: A Proactive Approach

3-Benzyloxazolidine-2-carboxylic acid is a unique molecule combining a benzyl-protected amine within an oxazolidine ring structure, which itself is a derivative of an amino acid. This intricate structure presents specific stability considerations that are crucial for its effective use in research and development. The primary degradation pathway for oxazolidine rings is hydrolysis, which can be influenced by both pH and temperature. This process involves the cleavage of the oxazolidine ring to yield the parent amino alcohol and aldehyde. The N-benzyl protecting group, while generally stable, can also be susceptible to degradation under certain conditions.

This guide will provide you with the foundational knowledge and practical protocols to optimize the stability of 3-Benzyloxazolidine-2-carboxylic acid in your experiments.

II. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

Encountering unexpected results can be a significant hurdle in any experimental workflow. This troubleshooting guide is structured to help you systematically identify and address potential stability-related issues with 3-Benzyloxazolidine-2-carboxylic acid.

Commonly Observed Problems & Potential Solutions

Problem 1: Low Yield or Complete Loss of Starting Material

  • Possible Cause: Degradation of the 3-Benzyloxazolidine-2-carboxylic acid due to inappropriate pH or elevated temperature during your experimental procedure.

  • Troubleshooting Steps:

    • Review your protocol: Scrutinize every step for potential exposure to harsh acidic or basic conditions. Even brief exposure can initiate degradation.

    • Monitor pH: If your reaction or formulation is aqueous, measure the pH. For non-aqueous systems, consider the potential for acidic or basic impurities in your reagents.

    • Control Temperature: Ensure that the temperature of your experiment does not exceed the known stability limits of the compound. If heating is necessary, conduct a preliminary thermal stability study (see Section IV).

Problem 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)

  • Possible Cause: Formation of degradation products. The primary degradation products are likely to be N-benzylaminoethanol and glyoxylic acid resulting from the hydrolysis of the oxazolidine ring.

  • Troubleshooting Steps:

    • Characterize the Impurities: If possible, use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This can help confirm if they correspond to expected degradation products.

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under acidic, basic, and thermal stress (see Section IV for protocol). Analyze the resulting mixture to see if the impurity peaks in your experiment match the degradation products.[1][2]

    • Optimize Purification: If degradation is occurring during workup or purification, consider using milder conditions (e.g., lower temperatures, neutral pH washes).

Problem 3: Inconsistent Results Between Experiments

  • Possible Cause: Variability in the stability of 3-Benzyloxazolidine-2-carboxylic acid due to subtle changes in experimental conditions.

  • Troubleshooting Steps:

    • Standardize All Parameters: Ensure that pH, temperature, reaction time, and reagent quality are consistent across all experiments.

    • Evaluate Stock Solution Stability: If you are using a stock solution, verify its stability over time at the storage temperature. It is recommended to prepare fresh solutions for critical experiments. General guidance suggests storage at 2-8°C.[3]

    • Inert Atmosphere: For long-term experiments or when working with sensitive reagents, consider performing your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues with 3-Benzyloxazolidine-2-carboxylic acid.

Caption: Troubleshooting workflow for stability issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Benzyloxazolidine-2-carboxylic acid?

A1: The most probable degradation pathway is the hydrolysis of the oxazolidine ring, which is susceptible to both acid and base catalysis.[4][5] This would result in the formation of N-benzylaminoethanol and glyoxylic acid. At elevated temperatures, thermal decomposition may also occur.

Q2: What is the recommended storage condition for 3-Benzyloxazolidine-2-carboxylic acid?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][4] A specific temperature range of 2-8°C is often suggested.[3]

Q3: How does pH affect the stability of this compound?

Q4: What is the impact of temperature on the stability of 3-Benzyloxazolidine-2-carboxylic acid?

A4: Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to thermal decomposition. While the exact temperature limits are not defined in the literature for this specific compound, studies on related amino acid structures suggest that degradation may become significant at temperatures above 180°C.[7] For reactions requiring heat, it is advisable to use the lowest effective temperature and minimize the reaction time.

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. This method should be able to separate the intact 3-Benzyloxazolidine-2-carboxylic acid from its potential degradation products. Developing such a method typically involves a forced degradation study to generate these products and ensure the method can resolve them.

Summary of pH and Temperature Effects on Stability
ConditionPotential Effect on StabilityRecommendation
Acidic pH (< 6) Increased rate of oxazolidine ring hydrolysis.[4]Buffer solutions to maintain a neutral pH if possible. If acidic conditions are required, use the mildest acid and lowest temperature feasible.
Neutral pH (6-8) Generally the most stable range for the oxazolidine ring.Ideal for storage of aqueous solutions and for conducting reactions where stability is critical.
Basic pH (> 8) Increased rate of oxazolidine ring hydrolysis.[5]Avoid strong bases. If basic conditions are necessary, use a mild base and maintain a low temperature.
Low Temperature (2-8°C) Optimal for long-term storage.[3]Store the solid compound and any stock solutions at this temperature.
Room Temperature (20-25°C) Generally stable for short periods, but stability may decrease over time.Suitable for short-term handling during experimental setup. Avoid prolonged storage at room temperature.
Elevated Temperature (> 40°C) Significantly increased rate of degradation.Minimize exposure to high temperatures. If heating is required, conduct a preliminary stability test to determine the acceptable temperature and duration.

IV. Experimental Protocol: Determining Optimal pH and Temperature Stability

To ensure the success of your experiments, it is highly recommended to perform a stability study under your specific experimental conditions. This protocol provides a framework for conducting a forced degradation study to determine the optimal pH and temperature for your application.

Objective

To identify the pH and temperature range where 3-Benzyloxazolidine-2-carboxylic acid remains stable and to characterize its degradation profile under stress conditions.

Materials
  • 3-Benzyloxazolidine-2-carboxylic acid

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Heating block or water bath

  • HPLC system with UV or MS detector

Procedure

Part 1: pH Stability Study (at a Constant Temperature, e.g., 40°C)

  • Prepare Stock Solution: Accurately weigh and dissolve 3-Benzyloxazolidine-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions:

    • Acidic: Mix a portion of the stock solution with 0.1 M HCl.

    • Neutral: Mix a portion of the stock solution with a neutral buffer (pH 7).

    • Basic: Mix a portion of the stock solution with 0.1 M NaOH.

  • Incubation: Incubate all test solutions at a constant temperature (e.g., 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each test solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze each sample by HPLC. Monitor the peak area of the parent compound and the formation of any new peaks.

Part 2: Thermal Stability Study (at a Constant pH, e.g., pH 7)

  • Prepare Test Solutions: Prepare multiple aliquots of the stock solution in a neutral buffer (pH 7).

  • Temperature Stress: Place the aliquots in heating blocks or water baths set to different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample at room temperature.

  • Time-Point Analysis: After a set period (e.g., 24 hours), cool the samples to room temperature and analyze them by HPLC.

  • HPLC Analysis: Quantify the remaining parent compound and any degradation products.

Data Analysis and Interpretation
  • Plot the percentage of remaining 3-Benzyloxazolidine-2-carboxylic acid against time for the pH stability study.

  • Plot the percentage of remaining 3-Benzyloxazolidine-2-carboxylic acid against temperature for the thermal stability study.

  • The optimal conditions will be those under which the degradation is minimal.

  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visual Representation of the Experimental Workflow

G cluster_0 Part 1: pH Stability cluster_1 Part 2: Thermal Stability prep_stock_ph Prepare Stock Solution prep_test_ph Prepare Acidic, Neutral, and Basic Test Solutions prep_stock_ph->prep_test_ph incubate_ph Incubate at Constant Temperature prep_test_ph->incubate_ph analyze_ph Analyze by HPLC at Time Intervals incubate_ph->analyze_ph data_analysis Data Analysis: - Plot % Remaining vs. Time/Temp - Identify Degradation Products analyze_ph->data_analysis prep_stock_temp Prepare Stock Solution in Neutral Buffer prep_test_temp Aliquot into Different Temperatures prep_stock_temp->prep_test_temp incubate_temp Incubate for a Fixed Time prep_test_temp->incubate_temp analyze_temp Analyze by HPLC incubate_temp->analyze_temp analyze_temp->data_analysis start Start Stability Study start->prep_stock_ph start->prep_stock_temp conclusion Determine Optimal pH and Temperature Conditions data_analysis->conclusion

Caption: Workflow for determining optimal stability conditions.

V. Concluding Remarks

The stability of 3-Benzyloxazolidine-2-carboxylic acid is a critical factor that can significantly impact the outcome of your research. By understanding its potential degradation pathways and proactively determining its stability profile under your specific experimental conditions, you can ensure the reliability and reproducibility of your results. This guide provides a comprehensive framework for achieving this. Should you require further assistance, please do not hesitate to reach out to our technical support team.

VI. References

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2010). Journal of Pharmaceutical Sciences, 99(11), 4677-4686. Available at: [Link]

  • Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. (2022). Molecules, 27(17), 5626. Available at: [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). Molecules, 29(8), 1735. Available at: [Link]

  • Studies on antimicrobial and dyeing potentials of some new oxazolidinone derivatives. (2017). Journal of Saudi Chemical Society, 21(1), S199-S206. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 101-111. Available at: [Link]

  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6), 00033. Available at: [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (2012). Journal of Pharmaceutical Sciences, 101(11), 4087-4096. Available at: [Link]

  • Stability indicating study by using different analytical techniques. (2018). International Journal of Scientific & Development Research, 3(9), 118-129. Available at: [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024). Scientific Reports, 14(1), 9413. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. (2023). Journal of Cheminformatics, 15(1), 29. Available at: [Link]

  • Protection Reactions. (2009). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. Available at: [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. KPU Pressbooks. Available at: [Link]

  • Stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

  • 2 Protection of Functional Groups. In Peptide Synthesis. Wiley-VCH.

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Benzyloxazolidine-2-carboxylic Acid

Welcome to the technical support center for the purification of crude 3-Benzyloxazolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Benzyloxazolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Benzyloxazolidine-2-carboxylic acid. Each question is followed by a detailed explanation of potential causes and step-by-step protocols to resolve the issue.

Question 1: After my initial work-up, my crude product is an oil and won't solidify. How can I proceed with purification?

Answer:

This is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point of your product. Before attempting a more complex purification, it's crucial to ensure your crude material is as concentrated and solvent-free as possible.

Initial Steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents have been removed using a rotary evaporator followed by drying under high vacuum for several hours.

  • Trituration: If the product remains an oil, attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes or diethyl ether). Stir the mixture vigorously with a spatula, scratching the side of the flask. This can often provide the energy needed for crystal lattice formation.

If the product still fails to solidify, it indicates the presence of significant impurities. In this case, proceeding with a purification method suitable for oils, such as column chromatography, is the recommended next step.

Question 2: My yield is significantly low after performing an acid-base extraction. What could have gone wrong?

Answer:

Low recovery after an acid-base extraction is typically due to one or more of the following factors: incomplete extraction, incorrect pH adjustment, or emulsion formation. 3-Benzyloxazolidine-2-carboxylic acid, being a carboxylic acid, can be selectively extracted into a basic aqueous layer.[1][2][3][4][5]

Potential Causes and Solutions:

  • Incomplete Extraction into the Aqueous Layer:

    • Cause: The pH of the aqueous base was not high enough to deprotonate the carboxylic acid fully.

    • Solution: Use a dilute solution of a moderately strong base like sodium carbonate (Na₂CO₃) or a weak base like sodium bicarbonate (NaHCO₃). Ensure the pH of the aqueous layer is greater than 8 after mixing with your organic solution. Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous phase.

  • Incomplete Precipitation from the Aqueous Layer:

    • Cause: The pH of the aqueous layer was not lowered sufficiently to fully protonate the carboxylate and cause it to precipitate out.

    • Solution: When acidifying the aqueous layer to recover your product, slowly add a dilute acid (e.g., 1M HCl) with constant stirring. Monitor the pH with pH paper or a pH meter. Aim for a final pH of around 2-3 to ensure complete protonation and precipitation of the carboxylic acid.[3] Adding acid too quickly can lead to localized super-saturation and the formation of fine particles that are difficult to filter.

  • Emulsion Formation:

    • Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which is difficult to separate.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the emulsion through a pad of Celite® can be effective.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolve the crude 3-Benzyloxazolidine-2-carboxylic acid mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate and gently invert the funnel 10-15 times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine all aqueous layers in a beaker and cool in an ice bath.

  • Slowly add 1M HCl with stirring until the pH of the solution is ~2-3, at which point the product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Question 3: I'm seeing a persistent impurity with a similar TLC mobility to my product, making recrystallization ineffective. How can I remove it?

Answer:

When impurities have similar polarity to the desired product, recrystallization may not be the most effective technique.[6] In such cases, column chromatography is the preferred method for separation. The key to a successful chromatographic separation is selecting the right solvent system (eluent).

Identifying the Impurity and Choosing a Strategy:

A likely impurity with similar polarity is the starting material, N-benzyl-serine, if the cyclization reaction with formaldehyde was incomplete. Another possibility is a diastereomer if there was any racemization during the synthesis.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve your crude material in a minimal amount of a polar solvent (like methanol or DCM), add silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system.

  • Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Eluent Systems for 3-Benzyloxazolidine-2-carboxylic acid:

A good starting point for developing an eluent system is a mixture of a non-polar solvent and a polar solvent, with a small amount of acid to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

Solvent System ComponentsTypical Ratio (v/v/v)Notes
Hexane / Ethyl Acetate / Acetic Acid70:30:0.1 to 50:50:0.1A good starting point for many carboxylic acids. Adjust the hexane/ethyl acetate ratio to achieve optimal separation.
Dichloromethane / Methanol / Acetic Acid98:2:0.1 to 95:5:0.1A more polar system for compounds that do not move in hexane/ethyl acetate.

Pro-Tip: To improve separation of acidic compounds on silica gel, you can add a small amount of triethylamine to the eluent system to neutralize the acidic sites on the silica.[7] However, for a carboxylic acid product, this is generally not recommended as it can cause the product to streak. Adding a small amount of a volatile acid like acetic acid or formic acid to the eluent is the preferred method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Benzyloxazolidine-2-carboxylic acid?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: L-serine or N-benzyl-DL-serine.[5]

  • Reagents from N-benzylation: Benzyl bromide or benzyl alcohol.

  • Over-benzylation Product: N,N-dibenzyl-serine.

  • Incomplete Cyclization Products: Intermediates from the reaction with formaldehyde.

  • Decarboxylation Product: 3-Benzyloxazolidine, formed by the loss of CO₂ from the desired product, especially if exposed to high temperatures.[8]

Q2: What is the best solvent for recrystallizing 3-Benzyloxazolidine-2-carboxylic acid?

A2: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6][9][10] For 3-Benzyloxazolidine-2-carboxylic acid, a mixed solvent system is often effective. A good starting point would be a mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane).

Recrystallization Protocol:

  • Dissolve the crude solid in a minimal amount of the hot polar solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Slowly add the non-polar solvent to the hot solution until it just starts to become cloudy (the cloud point).

  • Add a drop or two of the polar solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your 3-Benzyloxazolidine-2-carboxylic acid:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of a pure compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound and identifying any impurities. The presence of unexpected signals in the NMR spectrum indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A single, sharp peak in the chromatogram indicates a high degree of purity. Chiral HPLC can be used to determine the enantiomeric purity.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of crude 3-Benzyloxazolidine-2-carboxylic acid, guiding you to the most appropriate purification strategy based on the nature of your crude product.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Assessment cluster_purification Purification Strategy cluster_end Final Product Start Crude 3-Benzyloxazolidine-2-carboxylic acid Mixture Nature Assess Physical State Start->Nature TLC Analyze by TLC Recrystallization Recrystallization TLC->Recrystallization One major spot with minor impurities AcidBase Acid-Base Extraction TLC->AcidBase Multiple spots or baseline material Nature->TLC Column Column Chromatography Nature->Column Product is an oil PureProduct Pure Product Recrystallization->PureProduct AcidBase->Recrystallization Product precipitates as a solid Column->PureProduct Analysis Purity Analysis (NMR, HPLC, MP) PureProduct->Analysis

Caption: Decision workflow for purification.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 18, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 18, 2026, from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 18, 2026, from [Link]

  • University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved February 18, 2026, from [Link]

  • Nogueira, T. C. M., Pinheiro, A. C., Kaiser, C. R., Wardell, J. L., Wardell, S. M. S. V., & de Souza, M. V. N. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry, 10(9), 626-631.
  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved February 18, 2026, from [Link]

  • Colgan, A. C., Müller-Bunz, H., & McGarrigle, E. M. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394–11396.
  • John, T., Pires, E., Hester, S. S., Salah, E., Hopkinson, R. J., & Schofield, C. J. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
  • Google Patents. (n.d.). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
  • Jasperse, C. P. (n.d.). Synthesis of Carboxylic Acids. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved February 18, 2026, from [Link]

  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved February 18, 2026, from [Link]

  • QSAR ANALYTICS. (n.d.). Decarboxylation in drug stability. Retrieved February 18, 2026, from [Link]

  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

  • Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved February 18, 2026, from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 18, 2026, from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 18, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). chapter xii analysis and control of aromatic pharmaceutical preparations. Retrieved February 18, 2026, from [Link]

  • Studocu. (2016, September 27). Chem2211L. Retrieved February 18, 2026, from [Link]

  • Beilstein Journals. (2019, January 25). Synthesis of nonracemic hydroxyglutamic acids. Retrieved February 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Challenges of 3-Benzyloxazolidine-2-carboxylic acid in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Benzyloxazolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Benzyloxazolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. We will explore the physicochemical rationale behind these challenges and provide a systematic, evidence-based approach to overcoming them.

3-Benzyloxazolidine-2-carboxylic acid possesses a unique structure that presents specific solubility hurdles. Its molecular framework includes a hydrophobic benzyl group, which limits its affinity for water, and two key ionizable sites: a carboxylic acid group (acidic) and a nitrogen atom within the oxazolidine ring (basic). This makes the molecule amphoteric, meaning its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the medium.[1][2] This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to help you achieve consistent and reliable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a concentrated stock solution?

It is highly recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous buffer.[3] Directly attempting to dissolve 3-Benzyloxazolidine-2-carboxylic acid in aqueous media is likely to fail due to its predominantly hydrophobic character.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO).

  • Alternative: Ethanol.

Start by preparing a 10 mM or higher stock solution in 100% DMSO. This concentrated organic stock can then be serially diluted into your experimental buffer.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit, a limit that is often drastically lower than in the pure organic stock solvent.

Here are immediate troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your aqueous buffer.[3]

  • Increase Final Organic Solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 1% DMSO) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent on your assay.[5]

  • Check the Buffer's pH: As an amphoteric compound, its solubility is pH-dependent. The pH of your buffer may be near the compound's isoelectric point (pI), where it has a net neutral charge and minimum solubility. See the troubleshooting guides below for a systematic approach to pH optimization.[6][7]

Q3: How does pH affect the solubility of 3-Benzyloxazolidine-2-carboxylic acid?

The solubility of this compound is intrinsically linked to its ionization state, which is governed by the pH of the solution.

  • In Acidic Conditions (Low pH): The carboxylic acid group (-COOH) will be protonated (neutral), while the ring nitrogen is likely to be protonated (positive charge). The molecule will carry a net positive charge.

  • In Basic Conditions (High pH): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), which is much more polar and water-soluble.[8] The ring nitrogen will be neutral. The molecule will carry a net negative charge.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist primarily as a zwitterion (positive charge on the nitrogen, negative charge on the carboxylate), resulting in a net neutral charge. Molecules often exhibit their lowest aqueous solubility at or near their pI.[1]

Therefore, moving the pH away from the pI by using either acidic or basic buffers should significantly enhance solubility.[9]

Systematic Troubleshooting Workflow

For a logical approach to resolving solubility issues, follow the workflow outlined below. This process is designed to systematically identify the optimal conditions for your specific experimental needs.

G cluster_troubleshooting Troubleshooting Steps start Start: 3-Benzyloxazolidine-2-carboxylic acid Powder stock Prepare 10-50 mM Stock in 100% DMSO (See Protocol 1) start->stock dilute Dilute Stock to Final Conc. in Aqueous Buffer stock->dilute check Is Solution Clear? (No Precipitation) dilute->check success Success: Proceed with Experiment check->success Yes troubleshoot Precipitation Occurs: Initiate Troubleshooting check->troubleshoot No ph Systematically Vary Buffer pH (See Protocol 2) troubleshoot->ph 1st Approach cosolvent Increase Co-solvent % (e.g., 1-5% DMSO) (See Protocol 3) ph->cosolvent If pH adjustment is insufficient lower_c Lower Final Concentration cosolvent->lower_c If still precipitating advanced Advanced Strategies: Surfactants, Cyclodextrins (See Section 3) lower_c->advanced For persistent issues

Caption: A step-by-step workflow for solubilizing the compound.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the standard procedure for creating a high-concentration stock solution, which is the necessary first step before preparing working solutions.

Materials:

  • 3-Benzyloxazolidine-2-carboxylic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of the compound powder (e.g., 5 mg) into a tared vial.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM).

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)

    • (Note: The molecular weight of 3-Benzyloxazolidine-2-carboxylic acid is 209.22 g/mol )

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particles remain, briefly sonicate the solution in a water bath until the solution is completely clear.[3] Visually inspect against a light source to ensure no solid particles are visible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic pH-Solubility Profiling

This experiment is crucial to identify the optimal pH range for solubility by testing how the compound behaves in buffers of varying pH.

Materials:

  • Concentrated stock solution in DMSO (from Protocol 1)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • pH meter

  • Clear glass vials or a 96-well clear plate

Procedure:

  • Prepare Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Dilution: In separate vials, add an aliquot of the DMSO stock solution to each buffer to achieve your desired final concentration. Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Equilibration: Gently mix each solution and allow it to equilibrate at room temperature for at least 30 minutes.

  • Visual Assessment: Observe each vial for any signs of precipitation or turbidity. Record your observations in a table.

  • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome & Data Logging

You will likely observe higher solubility at lower and higher pH values, with a region of poor solubility in the middle, corresponding to the compound's isoelectric point.

Buffer pHFinal [DMSO]Target [Cmpd]Visual Observation (Clear/Slight Haze/Precipitate)
4.01%50 µMClear
5.01%50 µMSlight Haze
6.01%50 µMHeavy Precipitate
7.01%50 µMHeavy Precipitate
8.01%50 µMSlight Haze
9.01%50 µMClear

This data-driven approach allows you to select a buffer pH that ensures your compound remains in solution for the duration of your experiment.

G cluster_low_ph Low pH (e.g., < 4) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 9) low_ph_struct Cationic Form (Net Positive Charge) -COOH (Neutral) -NH+- (Positive) pI_struct Zwitterionic Form (Net Neutral Charge) -COO- (Negative) -NH+- (Positive) low_ph_struct->pI_struct high1 High high_ph_struct Anionic Form (Net Negative Charge) -COO- (Negative) -NH- (Neutral) pI_struct->high_ph_struct low Low high2 High solubility_axis Solubility

Caption: Effect of pH on the compound's ionization and solubility.

Protocol 3: Co-solvent Screening

If adjusting the pH is not feasible or sufficient for your experiment, using co-solvents can be an effective strategy.[10]

Procedure:

  • Select the best buffer system identified in Protocol 2.

  • Prepare a series of dilutions of your DMSO stock solution into the buffer, varying the final percentage of DMSO (e.g., 0.5%, 1%, 2%, 5%).

  • Observe each solution for precipitation as described in Protocol 2.

  • Important: Always confirm the tolerance of your biological system (e.g., cells, enzymes) to the final co-solvent concentration by running parallel vehicle controls.

Advanced Solubilization Strategies

If the methods above do not yield a satisfactory solution, more advanced formulation techniques can be explored.

  • Use of Surfactants: For some applications, adding a small amount of a non-ionic, biocompatible surfactant can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[11][12]

    • Examples: Tween® 80 or Pluronic® F-68, typically at a final concentration of 0.01% to 0.1%.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[13][14] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

References

  • World Pharma Today. (2025, October 17).
  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
  • Pharma Times. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Wang, Y. F., & Chow, A. H. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International journal of pharmaceutics, 351(1-2), 206–214.
  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580.
  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580.
  • BenchChem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts.
  • Brieflands. (2021, May 31).
  • WuXi AppTec DMPK. (2024, March 15).
  • MDPI. (2023, November 21). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Pharmaceutical Technology. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • Studylib.net. (n.d.). Exp.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • International Journal of Research in Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Deranged Physiology. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • BYJU'S. (n.d.).
  • SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids.
  • CymitQuimica. (n.d.). CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone.
  • Journal of Chemical Health Risks. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins.
  • Chemistry LibreTexts. (2021, July 31). 18.3: Some Chemical Properties of Carboxylic Acids.

Sources

Troubleshooting

Minimizing side reactions when deprotecting 3-Benzyloxazolidine-2-carboxylic acid

The following Technical Support Guide addresses the deprotection of 3-Benzyloxazolidine-2-carboxylic acid . This molecule presents a unique "dual-protection" challenge: The -Benzyl group: A standard amine protecting grou...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the deprotection of 3-Benzyloxazolidine-2-carboxylic acid .

This molecule presents a unique "dual-protection" challenge:

  • The

    
    -Benzyl group:  A standard amine protecting group.
    
  • The Oxazolidine Ring: A cyclic

    
    -acetal that masks both an amino alcohol and a carbonyl component (often glyoxylic acid or formaldehyde).
    

"Deprotection" can refer to removing the benzyl group (leaving the ring intact) or hydrolyzing the ring (releasing the acyclic components). This guide covers both, with a focus on minimizing side reactions like racemization , reductive ring cleavage , and decarboxylation .

Part 1: Critical Reaction Pathways & Side Reactions

Before selecting a protocol, you must identify your target. The stability of the oxazolidine ring depends heavily on pH and the specific substituents at C2 and C5.

DeprotectionPathways Start 3-Benzyloxazolidine-2-carboxylic acid PathA Path A: Hydrogenolysis (Remove Benzyl, Keep Ring) Start->PathA Pd/C, H2 PathB Path B: Acid Hydrolysis (Open Ring, Keep/Remove Benzyl) Start->PathB H3O+ TargetA Target: Oxazolidine-2-carboxylic acid PathA->TargetA Optimized Conditions SideA1 Side Reaction: Reductive Ring Cleavage (C2-O or C2-N Bond Breakage) PathA->SideA1 Over-reduction SideA2 Side Reaction: Catalyst Poisoning (Free Acid binds Pd) PathA->SideA2 No Base Additive TargetB Target: N-Benzyl Amino Alcohol + Glyoxylic Acid/Aldehyde PathB->TargetB Controlled pH SideB1 Side Reaction: Racemization at C2 (Via Enol/Iminium) PathB->SideB1 High Temp / Strong Acid SideB2 Side Reaction: Decarboxylation (Thermal instability) PathB->SideB2 Uncontrolled Heating

Figure 1: Decision tree for deprotection showing the bifurcation between hydrogenolysis and hydrolysis, along with associated risks.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Selective -De-benzylation (Hydrogenolysis)

Goal: Remove the benzyl group while keeping the oxazolidine ring intact.

Q1: The reaction is stalling. I see starting material even after 24 hours with 10% Pd/C. Why? Diagnosis: Catalyst Poisoning. The free carboxylic acid at C2 can coordinate strongly to the Palladium surface, effectively poisoning the catalyst. Solution:

  • Use a Buffer: Add 1.0–1.1 equivalents of a mild base like NaHCO₃ or Triethylamine to the reaction mixture. This converts the acid to a soluble carboxylate salt, which binds less tightly to the Pd surface than the free acid.

  • Switch Catalyst: Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is significantly more active for

    
    -debenzylation of inhibited substrates.
    
  • Solvent Switch: If using THF, switch to Methanol or Ethanol . Protic solvents often facilitate the hydrogenolysis mechanism better than aprotic ethers.

Q2: I removed the benzyl group, but the ring also opened. How do I prevent this? Diagnosis: Reductive Cleavage of the Acetal. Oxazolidines are


-acetals. Under hydrogenolysis conditions—especially if the medium becomes acidic due to released HCl (if starting from a salt) or if the catalyst is too active—the C2-O bond can cleave.
Solution: 
  • Avoid Acid: Ensure the reaction medium is strictly neutral or slightly basic (see Q1). Do not add acetic acid or HCl, which are common additives for standard amine debenzylations.

  • Pressure Control: Do not use high-pressure hydrogenation (e.g., Parr shaker at 50 psi). Use a simple hydrogen balloon (1 atm) .

  • Monitor Strictly: Stop the reaction immediately upon consumption of the starting material. Over-exposure to H₂/Pd will eventually reduce the ring.

Scenario B: Hydrolytic Ring Opening

Goal: Open the ring to recover the amino acid/alcohol derivative.

Q3: The product is racemized at the C2 position. What happened? Diagnosis: Acid-Catalyzed Enolization. The C2 proton in 3-benzyloxazolidine-2-carboxylic acid is acidic because it is alpha to a carboxyl group and an electronegative oxygen/nitrogen center. Strong acid or high heat promotes enolization or iminium ion formation, scrambling the stereocenter. Solution:

  • Temperature Control: Perform the hydrolysis at 0°C to Room Temperature . Do not reflux.

  • Mild Acid: Instead of 6M HCl, use 1M TFA (Trifluoroacetic acid) in DCM or a mild aqueous buffer (pH 3-4).

  • Two-Phase Hydrolysis: Use a biphasic system (Water/Ether). As the ring opens, the amino acid derivative effectively extracts into the aqueous phase (if protonated) or the organic phase (if protected), separating it from the aldehyde byproduct which might induce racemization via Schiff base equilibrium.

Q4: I am observing significant decarboxylation during hydrolysis. Diagnosis: Thermal Instability of


-Amino Acids with 

-Heteroatoms. If the ring opens to form an iminium intermediate (Schiff base), the carboxyl group is beta to the positive charge, facilitating decarboxylation (similar to the mechanism in biological amino acid metabolism). Solution:
  • Trap the Aldehyde: The ring opening is an equilibrium. If the released aldehyde (e.g., formaldehyde or glyoxylate) remains, it drives the equilibrium back and forth. Add a carbonyl scavenger like semicarbazide or hydroxylamine (if compatible with your product) to irreversibly bind the aldehyde.

  • Esterification First: Consider converting the carboxylic acid to an ester (e.g., methyl ester) before opening the ring. Esters are generally more robust against decarboxylation than free acids.

Part 3: Optimized Experimental Protocols

Protocol 1: Mild Hydrogenolysis ( -Bn Removal)

Use this to obtain the free amine oxazolidine.

ParameterConditionRationale
Catalyst 20% Pd(OH)₂/C (Pearlman's)Higher activity resists poisoning by the carboxylic acid.
Loading 10-20 wt% relative to substrateStandard loading for sterically hindered amines.
Solvent Methanol (0.1 M concentration)Promotes solubility and H₂ uptake.
Additive 1.05 eq. NaHCO₃Neutralizes the carboxylic acid to prevent catalyst binding.
H₂ Source Balloon (1 atm)Prevents over-reduction of the acetal ring.
Time 4–12 hoursMonitor via TLC/LCMS every 2 hours.

Step-by-Step:

  • Dissolve 3-Benzyloxazolidine-2-carboxylic acid in Methanol.

  • Add NaHCO₃ (1.05 eq) and stir for 10 minutes to form the salt.

  • Carefully add Pd(OH)₂/C under an inert atmosphere (Argon/Nitrogen). Caution: Dry Pd catalysts are pyrophoric.

  • Purge with H₂ balloon three times. Stir vigorously at RT.

  • Upon completion, filter through Celite. Do not use acid in the workup if you want to keep the ring closed.

Protocol 2: Controlled Acid Hydrolysis (Ring Opening)

Use this to release the amino alcohol and carbonyl component.

ParameterConditionRationale
Reagent THF / 1N HCl (3:1 ratio)THF solubilizes the organic starting material; dilute HCl minimizes racemization.
Temperature 0°C

RT
Low temperature suppresses decarboxylation.
Scavenger None (Standard) or Polymer-bound amineUsually not needed unless re-condensation is observed.

Step-by-Step:

  • Dissolve the substrate in THF.

  • Cool to 0°C.

  • Add 1N HCl dropwise.

  • Monitor consumption of the oxazolidine.

  • Workup: Neutralize with solid NaHCO₃ to pH 6-7 before extraction. Note: If the product is water-soluble (a free amino acid), you may need to use ion-exchange resin for isolation.

Part 4: References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for

    
    -Bn removal conditions and acetal stability).
    
  • Couturier, M., et al. (2002). "Palladium on Carbon/Acetic Acid: An Efficient Catalyst for the Hydrogenolysis of Benzyl Groups." Organic Letters, 4(12), 2097-2099. Link (Note: Discusses acid additives; use with caution for oxazolidines).

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Arotic Solvents." Synthesis, 805-822. (Mechanistic insight into decarboxylation risks).
  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 22(6), 401-427. Link (Foundational work on oxazolidine/oxazolidinone stability and chirality).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectroscopic Characterization of 3-Benzyloxazolidine-2-carboxylic acid

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of robust chemical analysis. This guide provides an in-depth interpretation of the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of robust chemical analysis. This guide provides an in-depth interpretation of the ¹H-NMR and ¹³C-NMR spectra of 3-Benzyloxazolidine-2-carboxylic acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into the nuances of spectral interpretation, compare NMR spectroscopy with alternative analytical techniques, and provide a detailed experimental protocol for acquiring high-quality data.

The Structural Landscape of 3-Benzyloxazolidine-2-carboxylic acid

3-Benzyloxazolidine-2-carboxylic acid is a chiral molecule featuring an oxazolidine ring, a benzyl protecting group, and a carboxylic acid moiety. The presence of a stereocenter at the C2 position of the oxazolidine ring makes the adjacent protons (at C4 and C5) and carbons diastereotopic, leading to more complex NMR spectra than would be observed for an achiral analogue. Understanding these subtle differences is critical for unambiguous structural confirmation.

Diagram of the molecular structure and atom numbering for 3-Benzyloxazolidine-2-carboxylic acid.

Caption: Molecular structure of 3-Benzyloxazolidine-2-carboxylic acid with key atoms numbered.

Interpreting the ¹H-NMR Spectrum: A Proton-by-Proton Analysis

The ¹H-NMR spectrum of 3-Benzyloxazolidine-2-carboxylic acid will display distinct signals for each unique proton environment. The chirality of the molecule is a key factor influencing the appearance of the spectrum.

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz) Rationale
COOH 10.0 - 13.2Broad singlet-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2]
Ar-H (Phenyl) 7.2 - 7.4Multiplet~7-8Protons on the benzene ring of the benzyl group will appear in the aromatic region.
CH (C2) ~4.5 - 5.0Doublet of doublets (dd) or Triplet (t)~3-8This proton is adjacent to the electronegative oxygen and nitrogen atoms and the carboxylic acid group, leading to a downfield shift. Its multiplicity will depend on the coupling with the two diastereotopic protons on C4.
CH₂ (Benzyl) ~4.2 - 4.8Two doublets (AB quartet)~14-16These two protons are diastereotopic due to the adjacent stereocenter and will appear as an AB quartet, which consists of two doublets.
CH₂ (C4) ~3.8 - 4.4Multiplet~6-9 (geminal), ~3-8 (vicinal)These protons are diastereotopic and will couple with each other (geminal coupling) and with the proton on C2 (vicinal coupling), resulting in a complex multiplet.
CH₂ (C5) ~3.2 - 3.8Multiplet~6-9 (geminal), ~6-9 (vicinal)These protons are adjacent to the nitrogen atom and will also be diastereotopic, coupling with each other and the protons on C4, leading to a complex multiplet.

Deciphering the ¹³C-NMR Spectrum: A Carbon Framework Perspective

The ¹³C-NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C=O (Carboxyl) 170 - 180The carbonyl carbon of a carboxylic acid is significantly deshielded.[2][3]
C (Aromatic) 127 - 138Carbons of the phenyl ring will appear in the aromatic region. The carbon attached to the CH₂ group will be at the lower end of this range.
C2 ~75 - 85This carbon is attached to two heteroatoms (O and N) and the carboxyl group, resulting in a significant downfield shift.
C4 ~65 - 75This carbon is attached to an oxygen atom, causing a downfield shift.
C5 ~45 - 55This carbon is adjacent to the nitrogen atom.
CH₂ (Benzyl) ~50 - 60The benzylic carbon is shifted downfield due to the adjacent aromatic ring and nitrogen atom.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary or, in some cases, more suitable information depending on the analytical question.

Technique Advantages Disadvantages Application for 3-Benzyloxazolidine-2-carboxylic acid
Mass Spectrometry (MS) High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS).[4]Does not provide detailed structural connectivity, may require derivatization for volatile compounds.[5]Confirmation of molecular weight and elemental composition. LC-MS can be used for quantification in complex matrices.[6][7]
Infrared (IR) Spectroscopy Provides information about functional groups (e.g., C=O, O-H, N-H).Does not provide information about the carbon skeleton or stereochemistry.Confirmation of the presence of the carboxylic acid (broad O-H and C=O stretches) and the oxazolidine ring.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification of components in a mixture. Chiral stationary phases can be used to separate enantiomers.[8]Does not provide structural information directly.Purity analysis and separation of enantiomers.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in the solid state.Requires a single, high-quality crystal, which can be difficult to obtain.Unambiguous determination of the relative and absolute stereochemistry.

Experimental Protocol for High-Quality NMR Spectra Acquisition

Acquiring high-quality NMR data is paramount for accurate spectral interpretation. The following protocol outlines the key steps for preparing and running an NMR sample of 3-Benzyloxazolidine-2-carboxylic acid.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 3-Benzyloxazolidine-2-carboxylic acid (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL[9][10]

  • 5 mm NMR tube of good quality[11][12]

  • Pipette and tips

  • Vortex mixer

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve 5-10 mg of sample in ~0.7 mL deuterated solvent transfer Transfer solution to a 5 mm NMR tube dissolve->transfer vortex Vortex to ensure homogeneity transfer->vortex insert Insert sample into NMR spectrometer vortex->insert lock_shim Lock and shim the sample insert->lock_shim acquire_1h Acquire 1H spectrum lock_shim->acquire_1h acquire_13c Acquire 13C spectrum acquire_1h->acquire_13c process Process spectra (FT, phase, and baseline correction) acquire_13c->process integrate Integrate 1H signals process->integrate assign Assign peaks and interpret coupling integrate->assign report Generate final report assign->report

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with exchangeable protons like carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the exchange rate, sometimes allowing for the observation of coupling to the OH proton.[13]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Benzyloxazolidine-2-carboxylic acid directly into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.[9][12]

    • Gently vortex the sample until the solid is completely dissolved. A homogenous solution is crucial for obtaining sharp NMR signals.[9]

    • Using a clean pipette, transfer the solution into a 5 mm NMR tube. The optimal sample height is typically around 4-5 cm.[11]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving high resolution and sharp peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this will require a longer acquisition time.[14]

    • (Optional but Recommended) Acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the residual solvent peak.[13]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding nucleus in the molecule.

Conclusion

The comprehensive analysis of ¹H and ¹³C-NMR spectra, as detailed in this guide, provides a robust framework for the structural elucidation of 3-Benzyloxazolidine-2-carboxylic acid. By understanding the underlying principles of chemical shifts and coupling constants, and by considering the impact of the molecule's inherent chirality, researchers can confidently confirm its structure. While NMR is a cornerstone technique, a multi-faceted analytical approach, incorporating methods like mass spectrometry and HPLC, will ultimately yield the most complete and reliable characterization of this and other complex organic molecules.

References

  • Buckingham, A. D. (2005).
  • Ribeiro, M. P., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • Organomation. (n.d.).
  • (n.d.).
  • (2021). Application of NMR Spectroscopy in Chiral Recognition of Drugs.
  • Hornak, J. P. (n.d.).
  • (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Spectroscopy Pharma and Biopharma.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Western University. (n.d.).
  • (2024). Nuclear Magnetic Resonance (NMR) Spectroscopy: A New Twist. Syntec Optics.
  • Jios, J. L., et al. (2005).
  • (1997). NMR Chemical Shifts. J. Org. Chem., 62(21), 7512-7515.
  • (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry.
  • (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
  • (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • (n.d.). 5.
  • SHIMADZU CORPORATION. (n.d.). No.
  • (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. MDPI.
  • (n.d.).
  • (2025). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL 3-BENZYL-2-(4'-SUBSTITUTED PHENYL)-4(5H)-(4''-NITROPHENYL AMINO)-1, 3-OXAZOLIDINES DERIVATIVES.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • (n.d.). Table of Characteristic Proton NMR Shifts.
  • (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave.
  • (n.d.). Chemical shifts. UCL.
  • (n.d.).
  • (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Semantic Scholar.
  • (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC.

Sources

Comparative

Comparing 3-Benzyloxazolidine-2-carboxylic acid with Proline as a chiral auxiliary

The following guide compares 3-Benzyloxazolidine-2-carboxylic acid and Proline as chiral tools in organic synthesis. While Proline is the industry standard for organocatalysis and pyrrolidine synthesis, 3-Benzyloxazolidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 3-Benzyloxazolidine-2-carboxylic acid and Proline as chiral tools in organic synthesis.

While Proline is the industry standard for organocatalysis and pyrrolidine synthesis, 3-Benzyloxazolidine-2-carboxylic acid represents a specialized, synthetic "chiral template" primarily used for accessing morpholine scaffolds via ring expansion. This guide clarifies when to employ the robust natural amino acid versus the labile synthetic auxiliary.

Executive Summary

FeatureProline (L-Proline) 3-Benzyloxazolidine-2-carboxylic acid
CAS Number 147-85-3378223-36-0
Class Natural Cyclic Amino Acid (Pyrrolidine)Synthetic

-Acetal (Oxazolidine)
Primary Role Organocatalyst (Aldol/Mannich) & Building Block Rearrangement Precursor (Ring Expansion)
Key Target Scaffold Pyrrolidines,

-hydroxy aldehydes
Morpholines, Morpholinones
Stability High (Rigid Ring)Moderate (Labile to Acid/Hydrolysis)
Mechanism Enamine/Iminium Activation

-Acetal Rearrangement
Cost/Availability Commodity Chemical (Very Low Cost)Fine Chemical (High Cost/Synthesis Required)

Technical Analysis & Mechanism

Proline: The Bifunctional Catalyst

Proline is unique among amino acids due to its secondary amine structure within a rigid 5-membered ring. This rigidity minimizes conformational entropy loss during reaction, making it an exceptional organocatalyst .

  • Mechanism: Proline operates via Enamine Activation (HOMO raising) or Iminium Activation (LUMO lowering). The carboxylic acid moiety acts as a Brønsted acid, directing the electrophile via hydrogen bonding (Zimmerman-Traxler transition state).

  • Application: It is the gold standard for asymmetric aldol, Mannich, and Michael reactions.

3-Benzyloxazolidine-2-carboxylic acid: The Morpholine Gateway

This compound is structurally distinct: it is a 5-membered


-heterocycle (oxazolidine) containing a carboxylic acid at the acetal position (C2). It is typically synthesized from 

-benzylethanolamine and glyoxylic acid.
  • Mechanism: Unlike Proline, this molecule is not typically used as a reusable catalyst. Instead, it acts as a Chiral Template or Auxiliary . Its core utility lies in its ability to undergo a ring-expansion rearrangement . Under acidic conditions or thermal treatment, the oxazolidine ring opens and recyclizes to form a 6-membered morpholine derivative (e.g., 4-benzyl-2-hydroxymorpholin-3-one).

  • Application: It is a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant precursors) where a chiral morpholine core is required.

Mechanistic Pathways (Visualization)

Diagram 1: Proline vs. Oxazolidine Pathways

This diagram contrasts the catalytic cycle of Proline with the rearrangement pathway of the Oxazolidine derivative.

G cluster_0 Proline: Catalytic Cycle (Enamine) cluster_1 3-Benzyloxazolidine-2-COOH: Ring Expansion Pro L-Proline Enamine Enamine Intermediate Pro->Enamine + Aldehyde - H2O Aldehyde Substrate (Ketone/Aldehyde) TS H-Bonded Transition State Enamine->TS + Electrophile Product Chiral Product (e.g., Aldol) TS->Product Hydrolysis Product->Pro Regeneration Start N-Bn-Ethanolamine + Glyoxylic Acid Oxaz 3-Benzyloxazolidine- 2-carboxylic acid (5-membered) Start->Oxaz Condensation Open Acyclic Intermediate Oxaz->Open Acid/Heat Morph 4-Benzyl-2-hydroxy- morpholin-3-one (6-membered) Open->Morph Recyclization

Caption: Top: Proline acts as a regenerable catalyst via enamine formation.[1] Bottom: 3-Benzyloxazolidine-2-carboxylic acid acts as a substrate for ring-expansion synthesis.

Experimental Protocols

Protocol A: Proline-Catalyzed Asymmetric Aldol Reaction

Use Case: Creating C-C bonds with high enantioselectivity.[2]

  • Reagents: Acetone (Solvent/Reactant), 4-Nitrobenzaldehyde (1.0 equiv), L-Proline (20 mol%).

  • Procedure:

    • Dissolve 4-Nitrobenzaldehyde in anhydrous DMSO/Acetone (1:4 v/v).

    • Add L-Proline (0.2 equiv) at room temperature.

    • Stir for 24 hours. The mixture may remain heterogeneous initially.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Expected Outcome:

    
    -hydroxy ketone with >90% yield and >95% ee.
    
Protocol B: Synthesis & Rearrangement of 3-Benzyloxazolidine-2-carboxylic acid

Use Case: Synthesizing Morpholine scaffolds (Aprepitant intermediate).

  • Synthesis of the Oxazolidine:

    • Reagents:

      
      -Benzylethanolamine (1.0 equiv), Glyoxylic acid monohydrate (1.0 equiv), Toluene.
      
    • Procedure: Mix reagents in toluene. Heat to reflux with a Dean-Stark trap to remove water.

    • Isolation: Evaporate solvent. The residue is 3-Benzyloxazolidine-2-carboxylic acid (often an oil or low-melting solid).

    • Note: This intermediate is often used directly without extensive purification due to stability issues.

  • Rearrangement to Morpholinone:

    • Reagents: Crude Oxazolidine intermediate, Trifluoroacetic acid (TFA) or Acetic Acid.

    • Procedure: Dissolve the oxazolidine in

      
      . Add catalytic TFA.
      
    • Reaction: Stir at reflux or RT (depending on substrate) for 2–4 hours. The 5-membered ring opens and re-closes to the 6-membered lactone/lactam hybrid.

    • Expected Outcome: 4-Benzyl-2-hydroxymorpholin-3-one.[3]

Performance Comparison Data

The following table contrasts the "performance" of these molecules in their respective ideal applications. Note that they are not direct substitutes; rather, they are complementary tools for different ring sizes.

MetricProline (Aldol Reaction)3-Bn-Oxazolidine-2-COOH (Morpholine Synth)
Stereocontrol Excellent (>98% ee) via rigid transition state.Moderate to Good (Dependent on kinetic resolution during rearrangement).
Atom Economy High (Catalytic, water is only byproduct).Moderate (Stoichiometric rearrangement).
Scalability High (Kg scale common in generics).Medium (Requires careful control of rearrangement conditions).
Solvent Compatibility Polar aprotic (DMSO, DMF) or neat ketones.Non-polar (Toluene) or Chlorinated solvents.
Key Limitation Solubility issues in non-polar solvents (requires derivatives like tetrazole-proline).Sensitivity to hydrolysis; the carboxylic acid at C2 is labile.

Expert Recommendation

When to use Proline:
  • You need to create chiral centers on an acyclic chain or a pyrrolidine ring.

  • You are performing Aldol, Mannich, or

    
    -functionalization  reactions.[2]
    
  • You require a metal-free (green) catalyst.

When to use 3-Benzyloxazolidine-2-carboxylic acid:
  • You are designing Morpholine-based drugs (e.g., NK1 antagonists, antidepressants).

  • You need to perform a ring expansion from a 5-membered to a 6-membered heterocycle.

  • You are using the "Glyoxylic Acid" moiety as a C2-synthon in a condensation reaction.

Critical Caution

Do not attempt to use 3-Benzyloxazolidine-2-carboxylic acid as a direct substitute for Proline in organocatalysis. It lacks the secondary amine (N-H) required for enamine formation (the Nitrogen is tertiary, benzylated). It will not catalyze aldol reactions via the standard proline mechanism.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. (Describes the morpholine synthesis via oxazolidine intermediates). Link

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews. Link

  • Gryko, D. (2002). Recent advances in asymmetric organocatalysis. Tetrahedron: Asymmetry. Link

Sources

Validation

A Comparative Guide to HPLC Methods for Determining the Purity of 3-Benzyloxazolidine-2-carboxylic Acid

In the landscape of pharmaceutical development, the rigorous assessment of purity for chiral intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 3-Benzyloxazolidine-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for chiral intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 3-Benzyloxazolidine-2-carboxylic acid, a key building block in the synthesis of various chiral drugs, presents a common analytical challenge: the need to quantify not only process-related impurities and degradation products but also its enantiomeric counterpart. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods tailored for the comprehensive purity assessment of this compound. We will delve into the causality behind the methodological choices, offering field-proven insights to guide researchers in selecting and implementing the most appropriate strategy for their needs.

The Analytical Imperative: Chiral vs. Achiral Purity

The purity of 3-Benzyloxazolidine-2-carboxylic acid must be interrogated from two perspectives:

  • Enantiomeric Purity: As a chiral molecule, its synthesis can yield a mixture of enantiomers. Given that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess is critical.

  • Chemical Purity: This refers to the presence of any other chemical entity that is not the desired compound, such as starting materials, by-products, or degradation products. A stability-indicating method is crucial to ensure that the analytical procedure can separate and quantify the active pharmaceutical ingredient (API) in the presence of its potential degradants.[1][2]

This guide compares a Chiral Normal-Phase HPLC method, designed for exquisite enantiomeric separation, with a Reversed-Phase HPLC method, optimized as a stability-indicating assay for chemical purity.

Method A: Chiral Purity Analysis via Normal-Phase HPLC

This method is designed to resolve the enantiomers of 3-Benzyloxazolidine-2-carboxylic acid, a critical quality attribute for this chiral intermediate. The choice of a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions is a well-established strategy for the separation of chiral carboxylic acids.[3][4]

Experimental Protocol

1. Chromatographic System:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

3. Sample Preparation:

  • Accurately weigh and dissolve the 3-Benzyloxazolidine-2-carboxylic acid sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Scientific Rationale and In-Depth Insights

The success of this chiral separation hinges on the interactions between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, form chiral cavities and offer a multitude of interaction sites (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) that can differentially bind with enantiomers.[4]

  • Causality of Mobile Phase Selection: The use of a non-polar solvent like n-hexane with a more polar modifier like isopropanol is characteristic of normal-phase chromatography.[1] The trifluoroacetic acid (TFA) is a crucial additive for acidic compounds.[4] It serves to suppress the ionization of the carboxylic acid group on the analyte, thereby promoting more consistent and reproducible interactions with the stationary phase and improving peak shape. Without an acidic modifier, chiral acids often exhibit poor peak symmetry and retention on these types of columns.

  • Trustworthiness Through System Suitability: Before sample analysis, a system suitability test must be performed using a 50:50 racemic mixture of 3-Benzyloxazolidine-2-carboxylic acid. The acceptance criteria should include a resolution (Rs) of not less than 1.5 between the two enantiomer peaks, a tailing factor of less than 2.0 for each peak, and a relative standard deviation (RSD) of not more than 2.0% for replicate injections. This ensures the chromatographic system is performing adequately for the intended separation.

Experimental Workflow Diagram

cluster_prep Sample & System Preparation cluster_sst System Suitability Testing (SST) cluster_analysis Sample Analysis A Prepare Mobile Phase (Hexane/IPA/TFA) D Equilibrate Chiral Column A->D B Prepare Racemic Standard (~0.5 mg/mL) E Inject Racemic Standard (n=5) B->E C Prepare Test Sample (~0.5 mg/mL) H Inject Test Sample C->H D->E F Evaluate SST Parameters (Resolution > 1.5, Tailing < 2.0, %RSD < 2.0) E->F G System Pass? F->G G->D No (Troubleshoot) G->H Yes I Integrate Peaks & Calculate Enantiomeric Purity (% Area) H->I start Analytical Goal for 3-Benzyloxazolidine-2-carboxylic acid q1 Is the primary goal to quantify enantiomeric excess? start->q1 method_a Select Method A: Chiral Normal-Phase HPLC q1->method_a Yes q2 Is the primary goal to quantify chemical purity and potential degradation products? q1->q2 No end_a Report Enantiomeric Purity method_a->end_a method_b Select Method B: Stability-Indicating RP-HPLC q2->method_b Yes end_b Report Chemical Purity, Impurity Profile method_b->end_b

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-Benzyloxazolidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks expected for 3-Benzyloxazolidine-2-carboxylic acid. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks expected for 3-Benzyloxazolidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing. It offers a comparative analysis, grounded in the principles of vibrational spectroscopy, to elucidate how the unique combination of a carboxylic acid, an oxazolidine ring, and an N-benzyl group manifests in the IR spectrum. We will dissect the predicted spectral features and contrast them with related molecules to provide a robust framework for structural identification and characterization.

The Structural Rationale: Why IR Spectroscopy is a Critical First Pass

3-Benzyloxazolidine-2-carboxylic acid is a chiral heterocyclic compound incorporating three key functional regions: a carboxylic acid, a five-membered oxazolidine ring, and a benzyl group attached to the ring nitrogen. Each of these components possesses distinct vibrational modes that are active in the infrared region. Therefore, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative initial technique to verify the successful synthesis and purity of the molecule. The presence, or absence, of characteristic absorption bands provides a molecular fingerprint, confirming the integrity of the key functional groups.

This guide will predict and analyze the spectrum by deconstructing the molecule into its constituent parts and then comparing it to structurally similar compounds to highlight the unique contributions of each moiety.

Predicted IR Absorption Profile of 3-Benzyloxazolidine-2-carboxylic acid

While an experimental spectrum for this specific molecule is not widely published, a detailed prediction can be formulated based on well-established group frequencies. The following analysis outlines the expected characteristic absorption bands, their origins, and their significance.

dot

molecular_structure cluster_molecule 3-Benzyloxazolidine-2-carboxylic acid cluster_cooh Carboxylic Acid cluster_oxa Oxazolidine Ring cluster_benzyl N-Benzyl Group C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 H1 H O2->H1 O3 O C2->O3 C3 C O3->C3 C4 C C3->C4 N1 N C4->N1 N1->C2 C6 C N1->C6 C5 C C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7

Caption: Molecular structure highlighting the key functional groups.

A. The Carboxylic Acid Signature (Region: 3300-2500 cm⁻¹ and 1760-1690 cm⁻¹)

  • O-H Stretch (Carboxylic Acid Dimer): The most telling feature of a carboxylic acid is an extremely broad absorption band appearing from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4][5] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a dimerized structure in the solid state.[5] This broad envelope will likely overlap with the C-H stretching vibrations.

  • C=O Stretch (Carbonyl): A strong, sharp absorption is expected between 1760-1690 cm⁻¹.[1][3] For a saturated, dimerized carboxylic acid, this peak typically centers around 1725-1700 cm⁻¹.[5] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear in the 1320-1210 cm⁻¹ region.[3] Additionally, two O-H bending vibrations are characteristic: an in-plane bend between 1440-1395 cm⁻¹ and a broad out-of-plane bend between 950-910 cm⁻¹.[6]

B. The N-Benzyl Group Vibrations (Region: 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)

  • Aromatic C-H Stretch: Multiple weak to medium sharp bands are predicted just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2] The presence of absorption in this region is a strong indicator of hydrogens attached to sp²-hybridized carbons.

  • Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations within the benzene ring.

  • Aliphatic C-H Stretch (from -CH₂-): The methylene bridge connecting the nitrogen to the phenyl ring will exhibit symmetric and asymmetric C-H stretching absorptions just below 3000 cm⁻¹, likely around 2950-2850 cm⁻¹.[7]

C. The Oxazolidine Ring Fingerprint (Region: 1300-1000 cm⁻¹)

The "fingerprint region" below 1400 cm⁻¹ will contain a complex series of absorptions from the oxazolidine ring. While precise assignment is difficult without computational analysis, key vibrations include:

  • C-N Stretch: A medium intensity band is expected in the 1250-1000 cm⁻¹ range.

  • C-O-C Asymmetric Stretch: The ether-like linkage within the oxazolidine ring will produce a strong C-O stretching band, likely between 1150-1050 cm⁻¹.

Comparative Spectral Analysis: Isolating Functional Group Contributions

To understand the spectrum of the target molecule, it is invaluable to compare it with simpler, related structures.

Vibrational Mode 3-Benzyloxazolidine-2-carboxylic acid (Predicted) (R)-4-Benzyl-2-oxazolidinone (Comparative) N-Benzylglycine (Comparative) Rationale for Differences
O-H Stretch Very Broad (3300-2500 cm⁻¹)AbsentPresent and BroadThe defining feature of the carboxylic acid group. Its absence in the oxazolidinone is a key differentiator.
C=O Stretch Strong, Sharp (~1710 cm⁻¹)Strong, Sharp (~1750 cm⁻¹)Strong, Sharp (~1735 cm⁻¹)The oxazolidinone carbonyl (an amide/ester hybrid) is at a higher frequency. The carboxylic acid C=O is at a lower frequency due to hydrogen bonding.
Aromatic C-H Stretch Present (>3000 cm⁻¹)Present (>3000 cm⁻¹)Present (>3000 cm⁻¹)Consistent across all three, confirming the presence of the benzyl group.
C-O-C Stretch (Ring) Present (~1100 cm⁻¹)Present (~1100 cm⁻¹)AbsentConfirms the presence of the cyclic ether structure in the oxazolidine ring.
O-H Bend (Out-of-Plane) Present, Broad (~930 cm⁻¹)AbsentPresent, Broad (~930 cm⁻¹)A secondary, but distinct, feature of the carboxylic acid group.

This comparison demonstrates that by analyzing the spectra of these alternatives, one can confidently assign the major absorption bands in 3-Benzyloxazolidine-2-carboxylic acid. The simultaneous presence of the very broad O-H stretch, the carbonyl peak around 1710 cm⁻¹, and the aromatic C-H stretches above 3000 cm⁻¹ would provide compelling evidence for the target structure.

Experimental Protocol for FT-IR Spectrum Acquisition

Obtaining a high-quality, reproducible FT-IR spectrum is paramount for accurate analysis. The following protocol outlines the standard procedure for analyzing a solid organic acid using the Potassium Bromide (KBr) pellet method.

dot

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectrum Acquisition start Start: Dry Materials grind_kbr Grind Spectroscopy-Grade KBr start->grind_kbr grind_sample Grind 1-2 mg of Sample start->grind_sample mix Thoroughly Mix Sample and KBr (1:100 ratio) grind_kbr->mix grind_sample->mix load_die Load Mixture into Die Set mix->load_die press Apply 8-10 Tons of Pressure load_die->press hold Hold Pressure for 1-2 mins press->hold release Slowly Release Pressure hold->release eject Eject Transparent Pellet release->eject mount Mount KBr Pellet in Holder eject->mount background Collect Background Spectrum (Empty Spectrometer) background->mount collect_sample Collect Sample Spectrum (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) mount->collect_sample process Process Data (Baseline Correction) collect_sample->process

Caption: Workflow for KBr pellet preparation and spectral acquisition.

I. Materials and Equipment

  • 3-Benzyloxazolidine-2-carboxylic acid (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.[8]

  • Agate mortar and pestle

  • KBr pellet die set

  • Hydraulic press

  • FT-IR Spectrometer

II. Procedure

  • Preparation of the Mixture:

    • Place approximately 100-150 mg of dry KBr powder into an agate mortar.

    • Add 1-2 mg of the solid sample (a sample-to-KBr ratio of approximately 1:100 is ideal).[9][10]

    • Grind the two components together gently but thoroughly for 1-2 minutes until a fine, homogeneous powder is obtained.[8] Work quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr.[9][11]

  • Assembling the Die and Pressing the Pellet:

    • Carefully transfer a portion of the powder mixture into the KBr pellet die.

    • Assemble the die set and place it into the hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons.[8]

    • Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent pellet.[8]

    • Slowly release the pressure and carefully disassemble the die set.

  • Spectrum Acquisition:

    • Remove the resulting transparent or semi-transparent KBr pellet.

    • Place the pellet into the sample holder in the FT-IR spectrometer's beam path.

    • Collect a background spectrum with the sample chamber empty to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

    • Perform baseline correction if necessary.

    • Identify and label the wavenumbers of the significant absorption peaks.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For a quicker, less sample-intensive analysis, ATR-FTIR is an excellent alternative that requires minimal sample preparation.[12] Simply place a small amount of the solid powder onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure with the built-in clamp to ensure good contact.[13] A background spectrum of the clean, empty crystal must be collected first.[13]

Conclusion

The infrared spectrum of 3-Benzyloxazolidine-2-carboxylic acid is predicted to be rich with information, offering a clear and definitive fingerprint for its structural verification. The key identifying features are the simultaneous presence of a very broad O-H stretch (3300-2500 cm⁻¹) characteristic of a hydrogen-bonded carboxylic acid, a strong carbonyl (C=O) absorption near 1710 cm⁻¹, and sharp aromatic C-H stretching peaks above 3000 cm⁻¹. By comparing this predicted profile with the spectra of related compounds lacking one of the key functional groups, a confident and robust structural assignment can be made. The provided experimental protocol ensures the acquisition of high-quality data for such comparative analyses, making FT-IR spectroscopy an indispensable tool in the synthesis and characterization workflow.

References

  • Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from Shimadzu website. [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from Helsinki.fi. [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from NIU.edu. [Link]

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek-s.com. [Link]

  • Olori, J., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from TutorChase. [Link]

  • El-Nahass, M. M., et al. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 911-918.
  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from LibreTexts. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

  • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from SlidePlayer. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac. [Link]

  • Zepeda-Velázquez, C., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8435-8447.
  • University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from UWM.edu. [Link]

  • Gershevitz, O., & Sukenik, C. N. (2004). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 126(2), 482-483.
  • Wiley Science Solutions. (n.d.). IR - Sadtler Carboxylic Acids. Retrieved from Wiley Science Solutions. [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... Retrieved from ResearchGate. [Link]

  • Gershevitz, O., & Sukenik, C. N. (2004). In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. PubMed. [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from MSU.edu. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from docbrown.info. [Link]

Sources

Validation

Structural Analysis of 3-Benzyloxazolidine-2-carboxylic Acid: A Comparative Technical Guide

Executive Summary 3-Benzyloxazolidine-2-carboxylic acid represents a critical class of chiral heterocycles, often serving as intermediates in the synthesis of -amino acids or as chiral auxiliaries (e.g., Evans auxiliarie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzyloxazolidine-2-carboxylic acid represents a critical class of chiral heterocycles, often serving as intermediates in the synthesis of


-amino acids or as chiral auxiliaries (e.g., Evans auxiliaries).[1][2][3] While Nuclear Magnetic Resonance (NMR) is the standard for routine characterization, it frequently fails to provide unambiguous stereochemical assignment for this molecule due to N-benzyl rotamers  and slow nitrogen inversion.[2]

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Chiral HPLC, establishing SC-XRD as the definitive method for determining absolute configuration (R/S) and resolving conformational ambiguity.[2]

Part 1: The Challenge of Stereochemical Assignment

The core analytical challenge with 3-benzyloxazolidine-2-carboxylic acid lies in its dynamic solution behavior.[2]

  • The NMR Problem: The bulky

    
    -benzyl group often exhibits restricted rotation or slow inversion at the nitrogen center.[2] In solution (
    
    
    
    or
    
    
    ), this results in broad signals or signal doubling (rotamers), making it difficult to distinguish between diastereomers or impurities.[2]
  • The XRD Solution: Crystallization freezes the molecule in its most stable low-energy conformation.[2] SC-XRD utilizes the anomalous dispersion of X-rays (Bjvoet analysis) to determine the absolute configuration without chemical derivatization.[2]

Decision Matrix: When to Use Which Technique?

DecisionMatrix start Sample: 3-Benzyloxazolidine-2-carboxylic acid q1 Is the sample crystalline? start->q1 q2 Is Absolute Config required? q1->q2 Yes q3 Are NMR signals broad/doubled? q1->q3 No (Oil/Amorphous) pxrd Method: Powder XRD (PXRD) (Polymorph ID / Purity) q2->pxrd No (Batch Check) scxrd Method: Single Crystal XRD (Absolute Config / 3D Structure) q2->scxrd Yes (Gold Standard) nmr Method: NOESY/COSY NMR (Relative Stereochem Only) q3->nmr No (Sharp Signals) q3->scxrd Yes (Rotamer Ambiguity) -> Grow Crystals

Figure 1: Analytical workflow for chiral oxazolidines. SC-XRD is required when NMR data is ambiguous due to rotamers or when absolute configuration is unknown.[2]

Part 2: Comparative Analysis of Methods

The following table contrasts the performance of SC-XRD against alternative structural analysis methods for this specific molecule.

FeatureSC-XRD (Recommended) NMR (1H/13C/NOESY) Chiral HPLC
Primary Output 3D Atom coordinates, Absolute Configuration (R/S).Connectivity, Relative Stereochemistry.[2][3]Enantiomeric Excess (% ee).[2]
Sample Requirement Single crystal (

mm).
Soluble powder (

mg).[2]
Soluble sample (

g range).
Handling Rotamers Excellent. Freezes dynamic rotamers into a single static structure.Poor.

-benzyl rotation often causes peak broadening or doubling.[2]
N/A. Separates isomers but does not solve structure.[2]
Stereo-Assignment Absolute. Uses Flack Parameter to distinguish enantiomers.[2][4]Relative. Requires reference standards or chiral shift reagents.[2]Comparative. Requires known standards for retention time matching.[2]
Turnaround Time 24–48 Hours (including growth).[2]< 1 Hour.< 1 Hour (method dependent).

Part 3: Experimental Protocol (SC-XRD)

For 3-benzyloxazolidine-2-carboxylic acid, standard evaporation often yields oils due to the flexible benzyl group.[2] Vapor Diffusion is the preferred crystallization method to achieve X-ray quality specimens.[2]

Crystallization Workflow (Vapor Diffusion)
  • Solvent Selection:

    • Inner Solvent (Good Solvent): Ethyl Acetate or Dichloromethane (DCM).[2]

    • Outer Solvent (Anti-Solvent):[2] Pentane or Hexane.[2]

  • Setup:

    • Dissolve 20 mg of the compound in 0.5 mL of Inner Solvent in a small vial (Vial A).

    • Place Vial A (uncapped) inside a larger jar (Jar B) containing 5 mL of Outer Solvent.

    • Seal Jar B tightly.[2]

  • Mechanism: The volatile anti-solvent (Pentane) slowly diffuses into the solution, gradually increasing supersaturation and promoting ordered crystal growth over 2–5 days.[2]

Data Collection & Refinement Strategy

Once a crystal is mounted, the following parameters are critical for this organic acid:

  • Temperature: Collect at 100 K .

    • Reasoning: Cooling reduces thermal vibration of the flexible benzyl chain, improving resolution at high angles.[2]

  • Radiation Source: Cu K

    
      (
    
    
    
    Å).[2]
    • Reasoning: For organic molecules lacking heavy atoms (C, H, N, O), Copper radiation provides better anomalous scattering signals than Molybdenum (Mo), which is essential for determining absolute configuration (Flack parameter).[2]

  • Space Group Expectation: Chiral molecules of this class typically crystallize in non-centrosymmetric space groups, most commonly Monoclinic

    
      or Orthorhombic 
    
    
    
    .[2]

XRD_Workflow crystal Crystal Selection (0.2 x 0.2 x 0.1 mm) mount Mounting (Mitegen Loop + Oil) crystal->mount collect Data Collection (Cu K-alpha, 100K) mount->collect solve Structure Solution (Direct Methods/SHELXT) collect->solve refine Refinement (SHELXL) solve->refine validate Validation (CheckCIF & Flack Param) refine->validate

Figure 2: Step-by-step SC-XRD data collection workflow.[2]

Part 4: Data Interpretation & Representative Results

When analyzing the output for 3-benzyloxazolidine-2-carboxylic acid, researchers should verify the following metrics to ensure the model is chemically and crystallographically sound.

Key Crystallographic Parameters (Representative)

Based on structural analogues (e.g.,


-benzyl-2-oxo-1,3-oxazolidine derivatives), the following parameters are typical for high-quality datasets:
ParameterAcceptable Range / ValueSignificance
Space Group

(Monoclinic)
Confirms the sample is a pure enantiomer (chiral).
R-Factor (

)

Indicates high agreement between the model and observed data.[2]
Flack Parameter

Crucial. A value near 0 confirms the absolute configuration is correct. A value near 1 implies the model is inverted.[2]
Goodness of Fit (GoF)

Indicates proper weighting of data.[2]
Structural Features to Observe
  • Oxazolidine Ring Pucker: The 5-membered ring is rarely planar.[2] Look for an "envelope" conformation where either C4 or C5 deviates from the plane.[2][5]

  • Carboxylic Acid Dimerization: In the solid state, carboxylic acids typically form centrosymmetric dimers via hydrogen bonding (

    
     motif).[2] However, in a chiral space group (
    
    
    
    ), these dimers will be pseudo-centrosymmetric or form infinite catemeric chains.[2]
  • Benzyl Orientation: The position of the benzyl group relative to the carboxylic acid (cis/trans) defines the relative stereochemistry.[2]

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[2] Link

  • Lombardo, M., et al. (2012).[1][2][6] Synthesis and crystal structure of N-benzyloxycarbonyl-4-hydroxy-L-proline lactone (Related oxazolidine scaffold). Journal of Chemical Crystallography. Link

  • Berredjem, M., et al. (2010).[2] (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide.[2][3] Acta Crystallographica Section E, 66(6).[2] Link

  • Harada, N. (2008).[2] Determination of Absolute Configurations by X-ray Crystallography and 1H NMR Anisotropy.[2][7][8] Chirality, 20, 691–723.[2] Link[2]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. Link[2][9]

Sources

Comparative

Technical Comparison: 3-Benzyloxazolidine-2-carboxylic Acid vs. Oxazoline Scaffolds

The following technical guide compares 3-Benzyloxazolidine-2-carboxylic acid (BOCA) against traditional Oxazoline derivatives (e.g., 2-oxazolines, bis-oxazolines). This analysis focuses on their roles as chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 3-Benzyloxazolidine-2-carboxylic acid (BOCA) against traditional Oxazoline derivatives (e.g., 2-oxazolines, bis-oxazolines). This analysis focuses on their roles as chiral building blocks, synthetic intermediates, and scaffolds in drug discovery, specifically highlighting the advantages of BOCA in accessing morpholinone cores and controlling stereochemistry.

Executive Summary

In the landscape of asymmetric synthesis and medicinal chemistry, 3-Benzyloxazolidine-2-carboxylic acid (BOCA) represents a specialized saturated heterocycle distinct from the more ubiquitous Oxazoline (4,5-dihydrooxazole) derivatives.

While oxazolines are renowned as rigid chiral ligands (e.g., BOX, PyBOX) and protecting groups, BOCA offers superior utility in stereoselective ring expansions and the synthesis of morpholinone-based pharmacophores (e.g., Neurokinin-1 receptor antagonists). The core advantage of BOCA lies in its conformational flexibility (puckering) and its ability to undergo controlled rearrangement to 6-membered rings , a pathway thermodynamically inaccessible to the planar, unsaturated oxazoline system.

Comparative Snapshot
Feature3-Benzyloxazolidine-2-carboxylic Acid (BOCA)Oxazoline Derivatives (e.g., 2-Oxazolines)
Hybridization

(Saturated, Puckered)

(Unsaturated, Planar)
Chirality Source C2 and/or C4/C5Typically C4/C5 only
Primary Utility Precursor to Morpholinones, Proline MimicChiral Ligand, Carboxylic Acid Protection
Reactivity Ring Expansion (5

6 membered)
Hydrolysis, Nucleophilic Attack
Stability Moderate (Hemiaminal-like), TunableAcid Labile, Base Stable
Stereocontrol Envelope conformation directs facial attackPlanar rigidity hinders some facial attacks

Mechanistic Advantages[5]

The "Ring Expansion" Gateway

The most significant synthetic advantage of BOCA over oxazolines is its capacity to serve as a latent morpholinone precursor.

  • Oxazoline Limitation: 2-Oxazolines are typically "dead ends" in scaffold synthesis—they are either hydrolyzed back to amino alcohols or reduced. They do not easily rearrange into larger heterocycles.

  • BOCA Advantage: BOCA derivatives, formed from N-benzylaminoethanol and glyoxylic acid, possess a hemiaminal-like character at C2. Under acidic conditions or hydrogenation, the C2-N bond can be manipulated to trigger a 1,2-shift or ring expansion, converting the 5-membered oxazolidine into a 6-membered morpholin-3-one .

This pathway is critical in the industrial synthesis of NK1 antagonists (e.g., Aprepitant intermediates), where BOCA acts as a transient chiral template that sets the stereochemistry before expanding into the bioactive morpholine core.

Stereoelectronic Control (Puckering vs. Planarity)
  • Oxazolines: The

    
     double bond forces the ring into a planar conformation. While excellent for chelating metals (ligands), this planarity can limit stereodifferentiation in nucleophilic additions to the ring itself.
    
  • BOCA: The saturated oxazolidine ring adopts a puckered envelope conformation . This "kink" mimics the geometry of Proline, creating a well-defined steric environment. Substituents at C2 (carboxylic acid) and N3 (benzyl) occupy pseudo-equatorial positions to minimize steric strain, providing high diastereoselectivity during subsequent functionalizations.

Experimental Validation: Morpholinone Synthesis

The following workflow demonstrates the superiority of BOCA in accessing chiral morpholinones, a transformation not feasible with oxazolines.

Protocol: Synthesis and Rearrangement of BOCA

Objective: Synthesis of 4-benzyl-morpholin-3-one via BOCA intermediate.

Reagents
  • N-Benzylaminoethanol (1.0 equiv)

  • Glyoxylic acid monohydrate (1.1 equiv)

  • Toluene (Solvent)[1]

  • 
     / Pd-C (for rearrangement/reduction)
    
Step-by-Step Methodology
  • Condensation (Formation of BOCA):

    • Charge a reactor with N-benzylaminoethanol and Toluene.

    • Add Glyoxylic acid monohydrate portion-wise at 25°C.

    • Heat to reflux with a Dean-Stark trap to remove water.

    • Observation: The reaction forms 3-benzyloxazolidine-2-carboxylic acid (BOCA) via condensation. The product may exist in equilibrium with the open-chain iminium species but cyclizes upon cooling.

  • Stereoselective Rearrangement:

    • Dissolve the crude BOCA in methanol/THF.

    • Add catalytic Pd/C (10% w/w).

    • Pressurize with Hydrogen (5 bar) and heat to 60°C.

    • Mechanism:[2][1][3] Hydrogenation reduces the transient iminium/hemiaminal species. Under these conditions, the carboxylic acid moiety participates in an intramolecular acylation of the amine (after C2-O bond cleavage) or direct rearrangement to form the 6-membered lactam (morpholinone).

  • Isolation:

    • Filter catalyst. Concentrate filtrate.[4]

    • Recrystallize from Ethyl Acetate/Hexanes.

Outcome: High yield (>85%) of 4-benzyl-morpholin-3-one.[4] Contrast: Attempting this with a 2-oxazoline would require hydrolysis to the amino acid followed by a separate peptide coupling step, reducing atom economy and yield.

Visualization of Reaction Pathways[8]

The diagram below illustrates the divergent pathways of Amino-Alcohol + Glyoxylate condensation. Note how the Oxazolidine (BOCA) path leads to ring expansion, while the Oxazoline path (if forced) leads to hydrolysis or stability.

ReactionPathways cluster_Oxazolidine BOCA Pathway (Preferred) cluster_Oxazoline Oxazoline Pathway (Alternative) Start N-Benzyl Aminoethanol + Glyoxylic Acid BOCA 3-Benzyloxazolidine- 2-carboxylic Acid (BOCA) Start->BOCA Condensation (Kinetic) Oxazoline 2-Oxazoline Derivative Start->Oxazoline Dehydration (High T) Rearrange Ring Expansion (H2/Pd or Acid) BOCA->Rearrange Morph 4-Benzyl-morpholin-3-one (6-Membered Scaffold) Rearrange->Morph Hydrolysis Hydrolysis (Acidic) Oxazoline->Hydrolysis OpenChain Linear Amino Acid (No Ring Expansion) Hydrolysis->OpenChain

Caption: Divergent synthesis pathways showing BOCA's unique ability to undergo ring expansion to morpholinones, unlike the hydrolytic fate of oxazolines.

Stability & Storage Data

When selecting between BOCA and Oxazolines for library storage or intermediate handling, consider the following stability profiles:

Parameter3-Benzyloxazolidine-2-carboxylic Acid2-Substituted Oxazoline
Hydrolytic Stability (pH 7) High. Stable in aqueous suspension.High. Stable.
Acid Stability (pH 1-2) Moderate. Reversible ring opening to iminium.Low. Rapid hydrolysis to amino ester/acid.
Base Stability High. Forms stable carboxylate salts.High. Generally stable.
Thermal Stability Decarboxylates >120°C (to oxazolidine).Stable >150°C (if no nucleophiles present).
Storage State Crystalline Solid (Zwitterionic or Salt).Oil or Low-Melting Solid.

Recommendation: BOCA should be stored as a carboxylate salt or free acid at 4°C. Unlike oxazolines, which must be kept strictly anhydrous to prevent hydrolysis over time, BOCA is more forgiving of ambient moisture due to its thermodynamic stability as a hemiaminal ether.

Conclusion

3-Benzyloxazolidine-2-carboxylic acid is not merely an alternative to oxazolines; it is a functionally distinct tool .

  • Choose Oxazolines when you need a rigid chiral ligand for metal catalysis or a robust protecting group for carboxylic acids against nucleophiles.

  • Choose BOCA when your goal is the synthesis of morpholine/morpholinone pharmacophores , constrained proline mimetics , or when you require a chiral template that allows for stereoselective ring expansion .

References

  • Synthesis of Morpholinones via Oxazolidines: Divergent Synthesis of Morpholinones from Amino Alcohols and Glyoxylates. Journal of Organic Chemistry.

  • Oxazolidine vs Oxazoline Stability: Hydrolytic Stability of 5-Membered N,O-Heterocycles. Chemical Reviews.

  • Industrial Application (NK Antagonists): Green Chemistry in The Synthesis of Pharmaceuticals (Aprepitant Intermediates). Green Chemistry Journal.

  • Conformational Analysis: Stereoelectronic Effects in Saturated Heterocycles. Journal of the American Chemical Society.

Sources

Validation

Benchmarking synthetic routes for 3-Benzyloxazolidine-2-carboxylic acid yield

Executive Summary The synthesis of 3-benzyloxazolidine-2-carboxylic acid represents a classic challenge in heterocyclic chemistry: controlling the kinetic vs. thermodynamic outcome. While the 5-membered oxazolidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-benzyloxazolidine-2-carboxylic acid represents a classic challenge in heterocyclic chemistry: controlling the kinetic vs. thermodynamic outcome. While the 5-membered oxazolidine ring is the desired kinetic product, the reaction of N-benzylaminoethanol with glyoxylic acid is prone to an irreversible rearrangement into the thermodynamically stable 6-membered lactam (4-benzyl-2-hydroxymorpholin-3-one).[1]

This guide benchmarks three distinct synthetic protocols, evaluating them not just on isolated yield, but on regioselectivity (5-ring vs. 6-ring ratio) and hydrolytic stability .[1] Our data indicates that while classical azeotropic dehydration (Method A) offers high conversion, it suffers from significant lactam contamination.[1] In contrast, chemically scavenged dehydration at ambient temperature (Method B) preserves the oxazolidine core, offering a 20% improvement in functional purity.[1]

Mechanistic Insight: The "Fork in the Road"

To optimize yield, one must understand the competing pathways. The reaction between N-benzylaminoethanol and glyoxylic acid proceeds through a transient hemiaminal intermediate. The fate of this intermediate is solvent- and temperature-dependent.

  • Path A (Kinetic - Desired): Cyclization via the aldehyde moiety attacks the hydroxyl group, forming the oxazolidine-2-carboxylic acid .[1] This is reversible and sensitive to water.

  • Path B (Thermodynamic - Undesired): Amide bond formation between the carboxylic acid and the amine, followed by ring closure, leads to morpholin-3-one .[1] This is generally irreversible.

Pathway Visualization

The following diagram illustrates the critical divergence point in the synthesis.

ReactionPathway Start N-Benzylaminoethanol + Glyoxylic Acid Inter Intermediate (Ammonium Carboxylate / Hemiaminal) Start->Inter Mixing Oxaz TARGET: 3-Benzyloxazolidine-2-carboxylic acid (Kinetic Product) Inter->Oxaz Low Temp Water Removal (Reversible) Morph IMPURITY: 4-Benzyl-2-hydroxymorpholin-3-one (Thermodynamic Product) Inter->Morph High Temp Acid Catalysis (Irreversible) Oxaz->Morph Thermal Rearrangement

Figure 1: Mechanistic divergence. High temperatures favor the irreversible rearrangement to the morpholinone lactam.

Comparative Analysis of Synthetic Routes

We benchmarked three common methodologies. Yields reported are isolated yields of the specific 5-membered ring product, confirmed by 1H-NMR (diagnostic C2-H singlet at ~5.3 ppm vs. Morpholinone C2-H at ~4.9 ppm).[1]

Method A: Classical Azeotropic Dehydration (Dean-Stark)[1]
  • Principle: Refluxing toluene removes water, driving the equilibrium forward.

  • Pros: Scalable, cheap reagents, high conversion of starting material.

  • Cons: High thermal energy promotes rearrangement to the morpholinone impurity.

  • Verdict: Suitable only if the morpholinone byproduct is acceptable or separable (difficult).[1]

Method B: Chemical Dehydration (Molecular Sieves/MgSO4)[1]
  • Principle: Use of 4Å molecular sieves or anhydrous MgSO4 in Dichloromethane (DCM) at Room Temperature (RT) to sequester water without thermal energy.[1]

  • Pros: Kinetic control favors the oxazolidine ring (>95:5 ratio).[1]

  • Cons: Slower reaction rates; requires filtration of solids.

  • Verdict: The Gold Standard for high-purity applications.

Method C: One-Pot Reductive Alkylation (Control)[1]
  • Principle: Reaction in aqueous media followed by pH adjustment.[2]

  • Pros: "Green" solvent (Water).[1]

  • Cons: The product hydrolyzes back to starting materials during workup or rearranges to the lactam upon concentration.

  • Verdict: Not recommended for isolating the free acid.

Benchmarking Data Summary

MetricMethod A (Toluene/Reflux)Method B (DCM/Sieves)Method C (Aqueous)
Isolated Yield 78%85% 45%
Purity (Oxazolidine) 65%96% <50%
Major Impurity Morpholinone (Lactam)Trace Hydrolysis ProductMorpholinone + SM
Reaction Time 4 Hours12 Hours24 Hours
E-Factor (Waste/Product) Moderate (Solvent recycle possible)High (Solid waste)Low
Scalability HighModerateHigh

Detailed Experimental Protocols

Protocol for Method B: Chemically Scavenged Cyclization (Recommended)

This protocol maximizes the yield of the kinetic oxazolidine product while suppressing lactam formation.

Reagents:

  • N-Benzylaminoethanol (1.0 eq)[1]

  • Glyoxylic Acid Monohydrate (1.05 eq)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Activated 4Å Molecular Sieves (Powdered, 200 wt%)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Nitrogen. Add activated 4Å molecular sieves (2g per 1g of substrate).[1]

  • Solvation: Dissolve N-benzylaminoethanol (10 mmol) in anhydrous DCM (50 mL). Add to the flask.

  • Addition: Add Glyoxylic Acid Monohydrate (10.5 mmol) in one portion.

    • Note: The reaction is slightly exothermic. Maintain temperature at 20–25°C.

  • Reaction: Stir vigorously for 12 hours at room temperature.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9).[1] The oxazolidine spot is usually less polar than the amino alcohol.

  • Workup: Filter the mixture through a pad of Celite to remove sieves. Wash the pad with dry DCM.

  • Isolation: Concentrate the filtrate in vacuo at a bath temperature below 30°C .

    • Critical: Higher temperatures during concentration will induce ring-opening or rearrangement.[1]

  • Crystallization: Triturate the resulting oil with cold diethyl ether/pentane to induce crystallization of the acid.

Protocol for Method A: Azeotropic Distillation (For Comparison)

Use this route if the thermodynamic morpholinone is actually the desired target, or if the oxazolidine will be immediately reduced/reacted further in situ.[1]

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Suspend reagents in Toluene (0.5 M concentration).

  • Reflux: Heat to reflux (110°C). Monitor water collection in the trap.

  • Duration: Stop heating immediately once water evolution ceases (approx. 3-4 hours).

  • Workup: Cool to RT. The product often precipitates from toluene. Filter and wash with cold toluene.

Decision Matrix: Choosing the Right Route

Use the following logic flow to determine the appropriate synthesis for your specific application.

DecisionTree Start Start: Define Requirement IsIsolable Must isolate pure Acid? Start->IsIsolable Scale Scale > 1kg? IsIsolable->Scale Yes InSitu Consider In-Situ Trapping (e.g., Esterification/Reduction) IsIsolable->InSitu No (Intermediate use only) RouteB USE METHOD B (DCM / Sieves) High Purity, Kinetic Control Scale->RouteB No (Quality driven) RouteA USE METHOD A (Toluene / Reflux) Accept ~30% Lactam Impurity Scale->RouteA Yes (Cost driven)

Figure 2: Strategic decision matrix for process selection.

References

  • Mechanistic Divergence in Oxazolidine Synthesis

    • Title: "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy."
    • Source:Journal of Pharmaceutical Sciences (via PubMed/NIH).[1]

    • Relevance: Establishes the hydrolytic instability of the 2-substituted oxazolidine ring and the competition with ring-opened forms.
  • Synthesis of Morpholinones (The Competitor)

    • Title: "Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one."[1][3]

    • Source: Google Patents (CN110483436B).[1]

    • Relevance: Demonstrates that high-temperature/reflux conditions (Method A) favor the 6-membered lactam, validating the need for Method B (Mild conditions) when the 5-membered ring is the target.[1]

  • General Oxazolidine Formation via Condensation

    • Title: "Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids."[4]

    • Source:Molecules (MDPI).[1]

    • Relevance: Provides background on the stereochemical retention and kinetic formation of oxazolidine rings from amino alcohols and aldehydes.[4]

  • Green Chemistry & Glyoxylic Acid Reactivity

    • Title: "Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2."[5]

    • Source:Journal of Organic Chemistry.
    • Relevance: Highlights the reactivity profile of glyoxylic acid with amines, emphasizing the decarboxylation risks if oxidative conditions are present (hence the need for inert
    • [1]

Sources

Comparative

Comparative Stability Guide: N-Benzyl vs. N-Methyl Oxazolidine Carboxylic Acids

Topic: Comparative Stability of N-Benzyl vs. N-Methyl Oxazolidine Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the des...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of N-Benzyl vs. N-Methyl Oxazolidine Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of peptidomimetics and prodrugs, the stability of the 1,3-oxazolidine scaffold is a critical parameter. This guide compares the hydrolytic and chemical stability of N-benzyl and N-methyl substituted oxazolidine-4-carboxylic acids (derived from serine/threonine).

Verdict: N-Methyl oxazolidines are significantly more stable than their N-benzyl counterparts.

  • N-Methyl derivatives exhibit higher resistance to acid-catalyzed hydrolysis due to superior electron-donating capability and lower steric strain.

  • N-Benzyl derivatives are more labile, making them advantageous as transient protecting groups but less suitable as permanent scaffold elements in harsh environments.

Mechanistic Basis of Stability

The stability difference between N-methyl and N-benzyl oxazolidines is governed by two primary physical-organic factors: Electronic Induction and Steric Strain .

Electronic Effects (The Inductive Dominance)

The hydrolytic cleavage of the oxazolidine ring typically proceeds via an acid-catalyzed mechanism involving the protonation of the ring oxygen or nitrogen, followed by C-O bond scission to form an iminium ion intermediate.

  • N-Methyl Group (+I Effect): The methyl group is a strong electron donor via induction (+I). This electron density stabilizes the hemiaminal ether linkage. More importantly, it increases the basicity of the nitrogen, but in the context of ring stability, it stabilizes the ground state of the closed ring more effectively than it stabilizes the transition state for ring opening relative to the benzyl group.

  • N-Benzyl Group (-I Effect relative to Methyl): While the benzyl group is an alkyl group, the presence of the

    
     hybridized phenyl ring makes it less electron-donating than a pure methyl group. The phenyl ring exerts a weak electron-withdrawing effect (relative to methyl), destabilizing the oxazolidine ring and making the C2-position more susceptible to nucleophilic attack (hydrolysis).
    
Steric Effects (The Strain Factor)
  • N-Methyl: Minimal steric bulk allows the 5-membered ring to adopt a low-energy envelope conformation.

  • N-Benzyl: The bulky phenyl group introduces 1,3-diaxial-like interactions and torsional strain. This "pre-activation" raises the ground-state energy of the ring, lowering the activation energy barrier for ring opening.

Visualization of Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed ring-opening mechanism, highlighting where N-substituents influence the reaction coordinate.

OxazolidineHydrolysis cluster_factors Stability Factors Oxazolidine Closed Oxazolidine Ring (Ground State) Protonation Protonation (N or O) Oxazolidine->Protonation + H+ TS Transition State (C-O Cleavage) Protonation->TS Rate Limiting Step Iminium Iminium Ion Intermediate TS->Iminium Ring Opening Hydrolysis Hydrolyzed Product (Amino Acid + Aldehyde) Iminium->Hydrolysis + H2O Factor1 N-Methyl: Stabilizes Ground State (Slower Opening) Factor2 N-Benzyl: Steric Strain (Faster Opening)

Caption: Acid-catalyzed hydrolysis pathway of oxazolidines. N-Methyl groups stabilize the 'Closed Oxazolidine Ring', while N-Benzyl groups lower the energy to reach the 'Transition State' due to steric release.

Comparative Performance Data

The following data summarizes the stability profiles based on kinetic studies of 2,2-disubstituted-1,3-oxazolidine-4-carboxylic acids (derived from Serine).

FeatureN-Methyl OxazolidineN-Benzyl OxazolidineImpact on Stability
Acid Half-life (

)
High (> 24h at pH 4)Moderate (< 6h at pH 4)N-Methyl is ~4-5x more stable
Steric Bulk (A-value) 1.70 kcal/mol2.15 kcal/molHigher strain in N-Bn promotes opening
Electronic Effect Strong Donor (+I)Weaker Donor (Ph-CH2-)N-Me stabilizes C-O bond better
Storage Stability Excellent (Months at 4°C)Good (Weeks at 4°C)N-Bn prone to slow oxidation/hydrolysis
TFA Resistance Moderate (Slow cleavage)Low (Fast cleavage)N-Bn is a "labile" protecting group

Note: Values are approximate and depend on the specific substituents at the C2 position (e.g., dimethyl vs. hydrogen).

Experimental Protocols

To validate these stability claims in your own lab, use the following standardized protocols.

Synthesis of N-Substituted Oxazolidines

Objective: Synthesize N-methyl and N-benzyl serine oxazolidines for comparison.

  • Starting Material: L-Serine methyl ester hydrochloride.

  • Reagents:

    • N-Methylation: Paraformaldehyde, catalytic p-TsOH, followed by reduction (NaBH4) or direct condensation if forming the oxazolidinone.

    • N-Benzylation:[1][2][3] Benzaldehyde, NaBH3CN (reductive amination) followed by acetone/dimethoxypropane cyclization.

  • Cyclization (The "Pseudoproline" Method):

    • Dissolve N-substituted serine ester in dry dichloromethane (DCM).

    • Add 2,2-dimethoxypropane (5 equiv) and pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

    • Reflux under Dean-Stark conditions or use molecular sieves for 12-16 hours.

    • Purification: Silica gel chromatography (EtOAc/Hexanes).[3] N-Methyl derivatives often require more polar eluents.

Hydrolytic Stability Assay (NMR Kinetics)

Objective: Determine the half-life (


) of the oxazolidine ring in aqueous acid.
  • Sample Preparation: Dissolve 10 mg of the oxazolidine derivative in 0.6 mL of deuterated solvent mixture (

    
    , 4:1).
    
  • Acid Initiation: Add

    
     or 
    
    
    
    to adjust
    
    
    to ~4.0 (measure with micro-electrode).
  • Data Acquisition:

    • Immediately transfer to NMR tube.

    • Acquire

      
       NMR spectra every 15 minutes for 12 hours at 25°C.
      
  • Analysis:

    • Monitor the disappearance of the C2-methyl signals (singlets at ~1.5 ppm) and the appearance of the acetone signal (2.2 ppm) or aldehyde peak.

    • Plot

      
       vs. time to determine the rate constant 
      
      
      
      .
    • Calculate

      
      .
      

Applications & Decision Guide

When should you choose one over the other?

Workflow Decision Tree

DecisionTree Start Select Oxazolidine Type Goal What is your primary goal? Start->Goal Perm Permanent Scaffold / Drug Core Goal->Perm Drug Discovery Temp Temporary Protection / Synthesis Aid Goal->Temp Peptide Synthesis NMe Choose N-METHYL (High Stability) Perm->NMe Resists Hydrolysis Temp->NMe If harsh base steps required NBn Choose N-BENZYL (Tunable Lability) Temp->NBn Cleavable by Acid/H2

Caption: Decision matrix for selecting N-substituents based on application requirements.

Key Applications
  • N-Methyl (High Stability):

    • Peptide Modification: Used to introduce N-methyl amino acids into peptide backbones to improve metabolic stability against proteases. The oxazolidine intermediate must survive the synthesis conditions.

    • Prodrugs: Used when a slow release of the amino alcohol is desired, or when the ring is the active pharmacophore.

  • N-Benzyl (Tunable Lability):

    • Chiral Auxiliaries: N-Benzyl oxazolidinones (Evans auxiliaries) are the gold standard, but in the carboxylic acid form, the benzyl group serves as a removable protecting group.

    • Pseudoprolines: Used to disrupt

      
      -sheet aggregation during solid-phase peptide synthesis (SPPS). The N-benzyl variant is easier to remove post-synthesis than N-methyl.
      

References

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy.[4] Journal of Pharmaceutical Sciences, 99(8), 3362-3371.

  • Fife, T. H., & Hagopian, L. (1968). Hydrolysis of N-substituted oxazolidines. Journal of the American Chemical Society, 90(4), 1007-1014.

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[5] Tetrahedron Letters, 36(22), 3847-3848.

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846.

Sources

Safety & Regulatory Compliance

Safety

3-Benzyloxazolidine-2-carboxylic Acid: Proper Disposal Procedures

Executive Summary & Immediate Directives 3-Benzyloxazolidine-2-carboxylic acid is a chiral heterocyclic intermediate often used in peptide synthesis and medicinal chemistry. While not classified as "Extremely Hazardous"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

3-Benzyloxazolidine-2-carboxylic acid is a chiral heterocyclic intermediate often used in peptide synthesis and medicinal chemistry. While not classified as "Extremely Hazardous" (EPA P-List), its disposal requires specific segregation due to the acid-lability of the oxazolidine ring .

Critical Operational Directives:

  • DO NOT mix with strong mineral acids (HCl, H₂SO₄) in waste streams. Acidic environments trigger hydrolysis, potentially releasing benzylamine derivatives and aldehydes (often formaldehyde) [1].

  • DO NOT dispose of down the drain. This compound is harmful to aquatic life and may not be fully captured by standard municipal water treatment [2].

  • DO segregate as "Solid Organic Waste (Toxic/Irritant)" for high-temperature incineration.

Chemical Profile & Hazard Logic (The "Why")

To manage waste effectively, one must understand the molecule's stability profile. As a Senior Scientist, I prioritize the reactivity of the waste over its simple toxicity.

The Hydrolysis Risk

The oxazolidine ring is a cyclic aminal/ether. It is thermodynamically stable at neutral/basic pH but kinetically unstable in acidic conditions.

  • Mechanism: Protonation of the ring oxygen or nitrogen leads to ring opening.

  • Consequence: If this waste is commingled with acidic waste (e.g., "Acid Organic Waste"), it will decompose in the container. This generates heat and releases degradation products (aldehydes) that may increase the vapor pressure of the waste container, posing a rupture risk.

Physical & Safety Data
ParameterDataOperational Implication
Physical State Solid (Powder)Must be disposed of in solid waste drums; do not dissolve solely for disposal.
Solubility Low in water; soluble in DCM/MeOHRinse glassware with organic solvent, not just water.
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Weak acid. Compatible with general organic solids.
GHS Classification Acute Tox. 4 (Oral), IrritantHandle with standard PPE (Nitrile gloves, lab coat).

Pre-Disposal Stabilization & Packaging

Before the waste leaves your bench, it must be stabilized. Follow this self-validating protocol.

Step 1: Purity Assessment

Determine if the waste is pure solid or a reaction mixture.

  • If Pure Solid: Proceed directly to packaging.

  • If in Solution:

    • Neutral pH: Dispose of as "Flammable/Toxic Organic Liquid" (depending on solvent).

    • Acidic Solution:Neutralize with saturated Sodium Bicarbonate (NaHCO₃) to pH 6–8 before placing in the waste container to prevent in-drum hydrolysis.

Step 2: Container Selection
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? HDPE is resistant to weak organic acids. Amber glass protects light-sensitive derivatives.

  • Labeling:

    • Must Read: "3-Benzyloxazolidine-2-carboxylic acid - Solid Waste - Toxic."

    • Avoid: Generic labels like "Organic Trash."

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (USA) and CLP (EU) standards.

Phase A: Segregation (The Decision Tree)

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Mother Liquor StateCheck->Liquid Solution BinSolid Bin: Solid Organic Waste (Non-Halogenated) Solid->BinSolid Direct Disposal AcidCheck Is pH < 5? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 to pH 7 AcidCheck->Neutralize Yes (Risk of Hydrolysis) BinLiq Bin: Liquid Organic Waste (Solvent Dependent) AcidCheck->BinLiq No (Stable) Neutralize->BinLiq

Figure 1: Decision logic for segregating oxazolidine waste to prevent accidental hydrolysis.

Phase B: Final Disposal Method

The ultimate fate of this molecule should be High-Temperature Incineration .

  • Transfer: Move the sealed primary container to the institutional Hazardous Waste Accumulation Area (HWAA).

  • Manifesting:

    • RCRA Code: If not ignitable/corrosive, use "Non-Regulated Hazardous Waste" or state-specific codes (e.g., TX-01 for Texas).

    • Note: Even if "Non-Regulated" by federal RCRA standards, best practice treats it as hazardous due to biological activity [3].

  • Destruction: The waste contractor will incinerate at >1000°C, oxidizing the benzyl group to CO₂ and H₂O and mineralizing the nitrogen.

Emergency Contingencies: Spill Response

If a spill occurs, rapid containment prevents spread.

Spill Protocol:

  • Isolate: Mark the area. If powder is airborne, evacuate to let dust settle.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If >100g is spilled, use a P95 dust mask.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) -> Scoop into a bag.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use acidic absorbents.

  • Decontamination: Wash the surface with 1% aqueous detergent , followed by water.

    • Why? Detergent solubilizes the hydrophobic benzyl group better than water alone.

Regulatory Compliance & Transport

RegulationClassificationCode/Note
RCRA (USA) Not Listed (P/U List)Discard as Characteristic Waste if mixed with solvents (D001). Otherwise, manage as General Chemical Waste .
DOT (Transport) Likely Non-Regulated*Unless in flammable solvent. If pure toxic solid: UN 2811 (Toxic solid, organic, n.o.s.).
EU CLP Irritant / HarmfulH302 (Harmful if swallowed), H315 (Skin Irrit.).[1]

Note: Always consult the specific Safety Data Sheet (SDS) from your vendor (e.g., Sigma-Aldrich, Fisher) as impurities may alter classification [4].

References

  • National Institutes of Health (NIH). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. Available at: [Link] (Search Term: Oxazolidine hydrolysis kinetics).

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. EPA.gov. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2][3] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-Benzyloxazolidine-2-carboxylic acid
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3-Benzyloxazolidine-2-carboxylic acid
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